molecular formula C7H5F3N2O2 B1313154 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 306960-74-7

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B1313154
CAS No.: 306960-74-7
M. Wt: 206.12 g/mol
InChI Key: BURXOXYGSJVOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid is a useful research compound. Its molecular formula is C7H5F3N2O2 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-3-4(5(13)14)2-11-6(12-3)7(8,9)10/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURXOXYGSJVOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441046
Record name 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306960-74-7
Record name 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its potential biological significance based on the activities of structurally related pyrimidine derivatives.

Core Compound Properties

This compound is a substituted pyrimidine carboxylic acid. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of the molecule to biological targets.

PropertyValueReference
Molecular Formula C₇H₅F₃N₂O₂[1][2]
Molecular Weight 206.12 g/mol [2][3]
CAS Number 306960-74-7[1][2]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like DMSO, Methanol

Synthesis and Experimental Protocol

Principle: The core pyrimidine ring is often constructed via a condensation reaction. A common strategy involves the reaction of an amidine with a three-carbon building block containing appropriate functional groups.

Representative Experimental Protocol: Synthesis of a Substituted Pyrimidine-5-Carboxylic Ester (A Precursor)

This protocol is adapted from general methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters.

  • Step 1: Formation of the Amidinium Salt.

    • Trifluoroacetamidine hydrochloride can be used as the amidine source. This can be prepared from trifluoroacetonitrile.

  • Step 2: Preparation of the Three-Carbon Synthon.

    • A suitable three-carbon component, such as a derivative of ethyl 2-formyl-3-oxobutanoate, is required.

  • Step 3: Condensation Reaction.

    • The trifluoroacetamidine is reacted with the three-carbon synthon in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol).

    • The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization and formation of the pyrimidine ring.

  • Step 4: Hydrolysis of the Ester.

    • The resulting ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is then hydrolyzed to the carboxylic acid.

    • This is typically achieved by treating the ester with an aqueous base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

  • Step 5: Purification.

    • The final product, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Diagram of Synthetic Workflow

G Generalized Synthesis Workflow A Trifluoroacetamidine C Condensation & Cyclization (Base, e.g., NaOEt) A->C B Ethyl Acetoacetate Derivative (Three-Carbon Synthon) B->C D Pyrimidine-5-Carboxylate Ester Intermediate C->D E Hydrolysis (e.g., NaOH, then HCl) D->E F 4-methyl-2-(trifluoromethyl)pyrimidine- 5-carboxylic acid E->F

Caption: A generalized workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[4][5][6] The presence of a trifluoromethyl group often enhances the biological activity of small molecules.

Anticancer Potential as EGFR Inhibitors:

Several studies have focused on 5-trifluoromethylpyrimidine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.[7]

Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which can lead to reduced tumor cell proliferation and induction of apoptosis. While the specific inhibitory activity of this compound has not been reported, its structural similarity to known EGFR inhibitors suggests this as a plausible mechanism of action.

Diagram of Potential EGFR Signaling Pathway Inhibition

Potential EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 4-methyl-2-(trifluoromethyl) pyrimidine-5-carboxylic acid Compound->EGFR Inhibition

Caption: A diagram illustrating the potential inhibition of the EGFR signaling pathway.

Other Potential Bioactivities:

Derivatives of trifluoromethyl pyrimidine have also been investigated for their antifungal, insecticidal, and antiviral properties.[8] This suggests that this compound could serve as a versatile scaffold for developing a range of bioactive agents.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established chemical pathways for pyrimidine derivatives. Based on the biological activities of structurally related compounds, it holds potential for the development of novel therapeutics, particularly in the area of oncology. Further investigation is warranted to fully elucidate its biological activity and therapeutic potential.

References

An In-depth Technical Guide to 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and agrochemical research.

Core Chemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₇H₅F₃N₂O₂. Its structure, featuring a pyrimidine core substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some reported values, such as melting and boiling points, exhibit variability across different sources.

PropertyValueSource(s)
Molecular Formula C₇H₅F₃N₂O₂[1][2]
Molecular Weight 206.12 g/mol [2][3]
CAS Number 306960-74-7[1][2]
Appearance SolidN/A
Melting Point >210 °C
Boiling Point 220.7 °C at 760 mmHg
pKa (Predicted) 2.23 ± 0.10N/A
Solubility Slightly soluble in waterN/A

Synthesis and Purification

A plausible synthetic pathway for this compound is illustrated below. This pathway is based on established pyrimidine synthesis methodologies.

G cluster_0 Synthetic Pathway Ethyl 2-(trifluoromethyl)acetimidate Ethyl 2-(trifluoromethyl)acetimidate Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Ethyl 2-(trifluoromethyl)acetimidate->Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Condensation Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate->Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate This compound This compound Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate->this compound Hydrolysis G cluster_1 Experimental Workflow A Reaction Setup: - Combine starting materials and solvent - Stir under appropriate atmosphere and temperature B Reaction Monitoring: - Thin Layer Chromatography (TLC) - High-Performance Liquid Chromatography (HPLC) A->B C Work-up: - Quench reaction - Extract with organic solvent - Wash with brine - Dry over anhydrous sulfate B->C Reaction Complete D Purification: - Column Chromatography - Recrystallization C->D E Characterization: - NMR (1H, 13C, 19F) - IR Spectroscopy - Mass Spectrometry D->E G cluster_2 Role in Drug Discovery Start This compound (Starting Material) Synth Chemical Synthesis (e.g., Amide Coupling, Esterification) Start->Synth Library Library of Derivatives Synth->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

An In-Depth Technical Guide to the Synthesis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis is presented in a multi-step approach, commencing with the formation of a key intermediate, 2,2,2-trifluoroacetamidine, followed by the construction of the pyrimidine core via a cyclocondensation reaction, and culminating in the hydrolysis of the resulting ester to yield the final carboxylic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate a deeper understanding for researchers and professionals in the field of drug development and chemical synthesis.

Synthesis of the Key Intermediate: 2,2,2-Trifluoroacetamidine

The synthesis of the target pyrimidine derivative commences with the preparation of 2,2,2-trifluoroacetamidine. A common and effective method for the synthesis of this crucial intermediate is through the reaction of trifluoroacetonitrile with ammonia.

Experimental Protocol: Preparation of 2,2,2-Trifluoroacetamidine from Trifluoroacetonitrile

Anhydrous ammonia is condensed into a reaction vessel at low temperature. Trifluoroacetonitrile is then introduced into the liquid ammonia. The reaction mixture is allowed to slowly warm to room temperature, allowing for the evaporation of excess ammonia. The remaining liquid is then distilled under reduced pressure to yield 2,2,2-trifluoroacetamidine.

ParameterValue
Reactants Trifluoroacetonitrile, Anhydrous Liquid Ammonia
Product 2,2,2-Trifluoroacetamidine
Yield 64%[1]
Boiling Point 38°C at 10 mm Hg[1]

An alternative, more classical approach to the synthesis of amidines from nitriles is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of an acid, typically hydrogen chloride, to form an imidate salt (a Pinner salt). Subsequent treatment of the Pinner salt with ammonia affords the corresponding amidine.[2][3][4][5]

Construction of the Pyrimidine Core: Cyclocondensation Reaction

The central pyrimidine ring of the target molecule is constructed through a cyclocondensation reaction. This reaction involves the condensation of 2,2,2-trifluoroacetamidine with a suitable three-carbon building block, typically a β-dicarbonyl compound. A plausible substrate for this reaction is an enol ether of ethyl acetoacetate, such as ethyl 2-acetyl-3-ethoxyacrylate.

Proposed Experimental Protocol: Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

2,2,2-Trifluoroacetamidine is reacted with ethyl 2-acetyl-3-ethoxyacrylate in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to facilitate the cyclization. The reaction mixture is heated to drive the reaction to completion. After cooling, the product, ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.

ParameterValue
Reactants 2,2,2-Trifluoroacetamidine, Ethyl 2-acetyl-3-ethoxyacrylate
Product Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Reaction Type Cyclocondensation
Catalyst/Base Sodium ethoxide or Potassium carbonate (proposed)
Solvent Ethanol or Dimethylformamide (proposed)

Final Step: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

General Experimental Protocol: Hydrolysis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

Base-Catalyzed Hydrolysis (Saponification): Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is dissolved in a suitable solvent, such as a mixture of ethanol and water. An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.

Acid-Catalyzed Hydrolysis: The ester is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and the mixture is heated. After the reaction is complete, the solution is cooled, and the product is isolated by filtration or extraction. It is important to note that the hydrolysis of some 5-ethoxycarbonyl-pyrimidines can potentially lead to ring rearrangements under certain conditions.[1] Careful control of the reaction conditions is therefore crucial.

ParameterValue
Reactant Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Product This compound
Reagents Base-Catalyzed: Sodium Hydroxide or Potassium HydroxideAcid-Catalyzed: Sulfuric Acid or Hydrochloric Acid
Solvent Base-Catalyzed: Ethanol/WaterAcid-Catalyzed: Aqueous Acid
Work-up Acidification and filtration/extraction

Visualization of the Synthetic Pathway

The overall synthetic pathway for this compound is depicted in the following diagram.

Synthesis_Pathway Trifluoroacetonitrile Trifluoroacetonitrile Trifluoroacetamidine 2,2,2-Trifluoroacetamidine Trifluoroacetonitrile->Trifluoroacetamidine Step 1 Ammonia NH₃ Ammonia->Trifluoroacetamidine Step 1 PyrimidineEster Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoroacetamidine->PyrimidineEster Step 2 Cyclocondensation BetaDicarbonyl Ethyl 2-acetyl-3-ethoxyacrylate BetaDicarbonyl->PyrimidineEster Step 2 Cyclocondensation Hydrolysis Hydrolysis (H⁺ or OH⁻) PyrimidineEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Step 3

References

An In-depth Technical Guide to the Starting Materials for 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core starting materials and synthetic pathways for the production of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The document outlines the primary synthetic routes, details experimental protocols for key transformations, and presents quantitative data in a clear, tabular format for easy comparison.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the pyrimidine core and the trifluoromethyl group, are known to impart desirable physicochemical and biological properties to molecules, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide focuses on the common and effective synthetic strategies to access this valuable compound, with a primary focus on the selection and utilization of appropriate starting materials.

Primary Synthetic Pathway

The most direct and convergent synthetic approach to this compound involves a two-step process. The core of this strategy is the construction of the substituted pyrimidine ring, followed by the hydrolysis of an ester to yield the final carboxylic acid.

The key intermediate in this pathway is ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate . This precursor is typically synthesized via a cyclocondensation reaction, a common strategy for forming heterocyclic rings. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard and high-yielding transformation.

Synthesis of the Key Intermediate: Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

The formation of the pyrimidine ring is achieved through the condensation of a trifluoromethyl-containing amidine with a suitable β-dicarbonyl compound. This reaction is a variation of well-established methods for pyrimidine synthesis, such as the Biginelli reaction.

Core Starting Materials

The primary starting materials for the synthesis of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate are:

  • 2,2,2-Trifluoroacetamidine: This reagent provides the C2-(trifluoromethyl) fragment and the N1 and N3 atoms of the pyrimidine ring. It can be used as the hydrochloride or acetate salt.

  • Ethyl 2-(ethoxymethylene)acetoacetate: This β-dicarbonyl compound provides the C4-methyl, C5-carboxylate, and C6-H fragments of the pyrimidine ring. The ethoxymethylene group acts as a leaving group and facilitates the cyclization.

Experimental Protocol: Cyclocondensation

The following is a representative experimental protocol for the synthesis of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, based on analogous pyrimidine syntheses.

Reaction:

A mixture of 2,2,2-trifluoroacetamidine hydrochloride (1.0 equivalent), ethyl 2-(ethoxymethylene)acetoacetate (1.0 to 1.2 equivalents), and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 to 2.5 equivalents) in a suitable solvent like ethanol or isopropanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Table 1: Representative Quantitative Data for Pyrimidine Synthesis

ParameterValueReference
Reaction Temperature70-90 °CAnalogous Reactions
Reaction Time4-12 hoursAnalogous Reactions
SolventEthanolAnalogous Reactions
BaseTriethylamineAnalogous Reactions
Typical Yield75-90%Analogous Reactions

Synthetic Pathway Diagram

Synthetic Pathway for Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate 2,2,2-Trifluoroacetamidine 2,2,2-Trifluoroacetamidine Reaction Cyclocondensation 2,2,2-Trifluoroacetamidine->Reaction Ethyl 2-(ethoxymethylene)acetoacetate Ethyl 2-(ethoxymethylene)acetoacetate Ethyl 2-(ethoxymethylene)acetoacetate->Reaction Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Reaction->Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Base (e.g., Et3N) Ethanol, Reflux

Synthetic route to the key pyrimidine ester intermediate.

Final Step: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a straightforward and generally high-yielding reaction.

Experimental Protocol: Ester Hydrolysis

Reaction:

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is dissolved in a mixture of a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran) and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction. Progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Table 2: Representative Quantitative Data for Ester Hydrolysis

ParameterValueReference
Reaction Temperature25-50 °CStandard Procedure
Reaction Time1-4 hoursStandard Procedure
SolventEthanol/WaterStandard Procedure
BaseSodium HydroxideStandard Procedure
Typical Yield>95%Standard Procedure

Overall Synthetic Workflow Diagram

Overall Synthesis Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Ester Hydrolysis Start_Materials Starting Materials (Trifluoroacetamidine, Ethyl 2-(ethoxymethylene)acetoacetate) Cyclocondensation Cyclocondensation Reaction Start_Materials->Cyclocondensation Purification1 Purification (Extraction, Chromatography) Cyclocondensation->Purification1 Intermediate Ethyl 4-methyl-2-(trifluoromethyl) -pyrimidine-5-carboxylate Purification1->Intermediate Hydrolysis Base-mediated Hydrolysis Intermediate->Hydrolysis Acidification Acidification Hydrolysis->Acidification Isolation Filtration and Drying Acidification->Isolation Final_Product 4-methyl-2-(trifluoromethyl) -pyrimidine-5-carboxylic acid Isolation->Final_Product

Workflow for the synthesis of the target carboxylic acid.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the initial formation of its ethyl ester via a cyclocondensation reaction, followed by a standard ester hydrolysis. The key to a successful synthesis lies in the appropriate selection of the starting materials: 2,2,2-trifluoroacetamidine and ethyl 2-(ethoxymethylene)acetoacetate. This approach provides a reliable and scalable route to this important building block for the pharmaceutical and agrochemical industries. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this and related heterocyclic compounds.

The Biological Activity of Trifluoromethylpyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold profoundly influences the molecule's physicochemical properties, often leading to enhanced biological activity. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyrimidines, with a focus on their applications in medicine and agriculture. This document details their roles as anticancer, antifungal, antiviral, and herbicidal agents, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of chemical biology.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to a pyrimidine ring, a privileged scaffold in numerous biologically active compounds, the CF₃ group can enhance binding affinity to target proteins, improve membrane permeability, and block metabolic degradation, leading to more potent and durable biological effects.[2]

Anticancer Activity: Targeting Kinase Signaling and Microtubule Dynamics

Trifluoromethylpyrimidines have emerged as a promising class of anticancer agents, primarily through the inhibition of key protein kinases involved in oncogenic signaling pathways and the disruption of microtubule polymerization.[3][4][5]

Kinase Inhibition: EGFR and PYK2

Trifluoromethylpyrimidine derivatives have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), two kinases implicated in various cancers.[3][6]

2.1.1. Quantitative Data: Kinase and Cell Line Inhibition

The inhibitory activities of representative trifluoromethylpyrimidine compounds are summarized below.

Compound IDTarget KinaseIC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)Reference
Compound 9u EGFR0.091A549 (Lung)0.35[7]
MCF-7 (Breast)3.24[7]
PC-3 (Prostate)5.12[7]
Compound 17v Not SpecifiedNot SpecifiedH1975 (Lung)2.27[5]
Compound 3b Not SpecifiedNot SpecifiedNCI-60 PanelNot Specified[4]

2.1.2. Signaling Pathways

Inhibition of EGFR and PYK2 by trifluoromethylpyrimidines disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, migration, and invasion.

EGFR_Signaling_Pathway EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K TFP Trifluoromethylpyrimidine Inhibitor TFP->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition.

PYK2_Signaling_Pathway PYK2 PYK2 Src Src PYK2->Src Grb2 Grb2 PYK2->Grb2 TFP Trifluoromethylpyrimidine Inhibitor TFP->PYK2 Inhibits p130Cas p130Cas Src->p130Cas Crk_DOCK180 Crk/DOCK180 p130Cas->Crk_DOCK180 JNK JNK Crk_DOCK180->JNK Cell_Processes Cell Migration, Invasion, Proliferation JNK->Cell_Processes SOS SOS Grb2->SOS Ras_MAPK Ras/MAPK Pathway SOS->Ras_MAPK Ras_MAPK->Cell_Processes

PYK2 Signaling Pathway Inhibition.

2.1.3. Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against EGFR kinase activity.

  • Reagent Preparation:

    • Prepare a stock solution of the trifluoromethylpyrimidine test compound in 100% DMSO.

    • Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a solution of ATP in kinase assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (a known EGFR inhibitor like erlotinib) and a negative control (DMSO vehicle).

    • Add the diluted EGFR enzyme to the wells and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the trifluoromethylpyrimidine compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Tubulin Polymerization Inhibition

Certain trifluoromethyl-substituted pyrimidines have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[8]

2.2.1. Experimental Workflow

Tubulin_Inhibition_Workflow Start Start: Cancer Cell Culture Treatment Treat with Trifluoromethylpyrimidine Start->Treatment Tubulin_Assay In Vitro Tubulin Polymerization Assay Treatment->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Results Results: Inhibition of Polymerization, G2/M Arrest, Apoptosis Tubulin_Assay->Results Cell_Cycle_Analysis->Results Apoptosis_Assay->Results

Workflow for Evaluating Tubulin Inhibitors.

Agrochemical Applications: Fungicides, Antivirals, and Herbicides

The unique properties of trifluoromethylpyrimidines have also been harnessed in the development of potent agrochemicals.[9]

Antifungal Activity

Trifluoromethylpyrimidine derivatives have demonstrated significant efficacy against a range of phytopathogenic fungi.[10][11]

3.1.1. Quantitative Data: Antifungal Efficacy

Compound IDFungal SpeciesInhibition Rate (%) at 50 µg/mLEC₅₀ (µg/mL)Reference
5b Botrytis cinerea96.76Not Determined[10]
5j Botrytis cinerea96.84Not Determined[10]
5l Botrytis cinerea100Not Determined[10]
5u Rhizoctonia solaniNot Determined26.0
5v Sclerotinia sclerotiorum82.73Not Determined[10]

3.1.2. Experimental Protocol: In Vitro Antifungal Assay (Poison Plate Technique)

  • Media Preparation:

    • Dissolve the trifluoromethylpyrimidine test compound in a small amount of DMSO.

    • Add the compound solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

  • Inoculation:

    • Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of the PDA plate containing the test compound.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate (PDA with DMSO only) reaches the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in both the treated and control plates.

    • Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

    • To determine the EC₅₀ value, test a range of compound concentrations and plot the inhibition percentage against the log of the concentration.

Antiviral Activity

Certain trifluoromethylpyrimidine derivatives have shown promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).

3.2.1. Quantitative Data: Anti-TMV Activity

Compound IDActivity TypeEC₅₀ (µg/mL)Reference
5j Curative126.4
5m Protective103.4

3.2.2. Experimental Protocol: Anti-TMV Assay (Half-Leaf Method)

  • Virus Inoculation:

    • Mechanically inoculate the leaves of a susceptible host plant (e.g., Nicotiana tabacum) with a purified TMV solution.

  • Compound Application:

    • For Curative Activity: After a set period post-inoculation (e.g., 24 hours), apply the test compound solution to one half of the inoculated leaf, and a control solution (e.g., solvent only) to the other half.

    • For Protective Activity: Apply the test compound solution to one half of a healthy leaf and a control solution to the other half. After a set period (e.g., 24 hours), inoculate the entire leaf with TMV.

  • Incubation and Observation:

    • Keep the plants under controlled environmental conditions and observe for the development of local lesions.

  • Data Analysis:

    • Count the number of local lesions on both the treated and control halves of the leaves.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

    • Determine the EC₅₀ value by testing a range of concentrations.

Herbicidal Activity

The trifluoromethyl group is a key feature in many modern herbicides, and trifluoromethylpyrimidines are no exception. They can act through various mechanisms, including the inhibition of essential plant enzymes.

3.3.1. Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Some novel herbicides act by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for plant growth and development.

DHODH_Inhibition Precursors Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate TFP_Herbicide Trifluoromethylpyrimidine Herbicide TFP_Herbicide->DHODH Inhibits UMP Uridine Monophosphate (UMP) Orotate->UMP Nucleic_Acids DNA and RNA Synthesis UMP->Nucleic_Acids Plant_Growth Plant Growth and Development Nucleic_Acids->Plant_Growth

Herbicidal Action via DHODH Inhibition.

3.3.2. Experimental Protocol: Whole-Plant Herbicide Screening

  • Plant Growth:

    • Grow target weed species and crop species in pots or trays under controlled greenhouse conditions until they reach a specific growth stage (e.g., two- to four-leaf stage).

  • Herbicide Application:

    • Apply the trifluoromethylpyrimidine herbicide at various doses using a precision sprayer to ensure uniform coverage. Include an untreated control.

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.

    • Alternatively, harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percentage of injury or growth reduction relative to the untreated control.

    • Determine the dose required for 50% growth reduction (GR₅₀) by fitting the data to a dose-response curve.

Other Biological Activities

The versatility of the trifluoromethylpyrimidine scaffold extends to other therapeutic areas, including the treatment of tuberculosis.

Anti-Tuberculosis Activity

Trifluoromethyl pyrimidinone compounds have been identified with activity against Mycobacterium tuberculosis.

4.1.1. Quantitative Data: Anti-Tuberculosis Efficacy

Compound ClassTargetMIC (IC₉₀) (µM)Reference
Trifluoromethyl pyrimidinoneM. tuberculosis< 5 (for primary hits)[12]
Most promising moleculeM. tuberculosis4.9[12]

Conclusion

Trifluoromethylpyrimidines represent a highly versatile and potent class of biologically active molecules with significant potential in both medicine and agriculture. The strategic incorporation of the trifluoromethyl group confers desirable properties that have led to the development of effective anticancer, antifungal, antiviral, and herbicidal agents. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, fostering further innovation and the development of novel trifluoromethylpyrimidine-based solutions to critical challenges in human health and food security.

References

Navigating the Research Landscape of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a reactive carboxylic acid group, a methyl group, and a trifluoromethyl group, makes it an intriguing building block for the synthesis of more complex molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This technical guide aims to provide a comprehensive overview of the available scientific literature on this specific compound.

Despite its commercial availability from several chemical suppliers, a thorough review of scientific databases and patent literature reveals a notable absence of detailed research specifically focused on this compound. While numerous studies have been published on structurally related trifluoromethyl-pyrimidine derivatives, data on the synthesis, characterization, and biological activity of this particular molecule remains largely unpublished.

This guide will, therefore, summarize the fundamental properties of this compound and, for illustrative purposes, present methodologies and data from studies on closely related analogs. This approach will provide researchers with a foundational understanding and potential starting points for investigating this compound.

Chemical Properties

Based on information from chemical suppliers, the basic properties of this compound are as follows:

PropertyValueSource
CAS Number 306960-74-7[1][2]
Molecular Formula C₇H₅F₃N₂O₂[1][2]
Molecular Weight 206.12 g/mol

Synthesis and Characterization: An Analog-Based Perspective

While a specific, detailed synthesis protocol for this compound is not available in the peer-reviewed literature, the synthesis of related trifluoromethyl-pyrimidine derivatives often follows established organic chemistry principles. A general synthetic approach can be inferred from literature on similar compounds.

General Synthetic Workflow (Hypothetical)

The synthesis of pyrimidine rings can be achieved through the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. For the target molecule, a plausible, though unconfirmed, synthetic workflow could involve the following steps. This workflow is presented for illustrative purposes and would require experimental validation.

G cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Products Ethyl 2-(trifluoromethyl)acetimidate Ethyl 2-(trifluoromethyl)acetimidate Condensation Condensation Ethyl 2-(trifluoromethyl)acetimidate->Condensation Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate->Condensation Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Condensation->Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Cyclization Hydrolysis Hydrolysis This compound This compound Hydrolysis->this compound Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate->Hydrolysis Ester Cleavage

Caption: Hypothetical synthetic workflow for the target compound.

Biological Activity: Insights from Related Pyrimidine Derivatives

Although no biological data has been published for this compound, the broader class of trifluoromethyl-pyrimidine derivatives has been extensively studied, revealing a wide range of biological activities. These studies can offer valuable insights into the potential applications of the target compound.

Antiviral and Antifungal Activity

A series of novel trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antiviral and antifungal activities.[3] Some of these compounds exhibited significant activity against the tobacco mosaic virus (TMV) and various fungal strains.[3]

Compound IDAntiviral Activity (TMV, Curative, 500 µg/mL)Antifungal Activity vs. Rhizoctonia solani (EC₅₀, µg/mL)
5j 76.3%Not Reported
5m 66.1%Not Reported
5u Not Reported26.0

Data extracted from a study on related trifluoromethyl pyrimidine derivatives, not the title compound.[3]

Anticancer Activity as EGFR Inhibitors

Derivatives of 5-trifluoromethylpyrimidine have been designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors for cancer therapy.[4][5] Several of these compounds have shown potent inhibitory activity against EGFR and various cancer cell lines.

Compound IDA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)EGFR Kinase IC₅₀ (µM)
9u 0.353.245.120.091

Data for a 5-trifluoromethylpyrimidine derivative, not the title compound.[4]

The mechanism of action for some of these active compounds was found to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.[4]

G cluster_pathway EGFR Signaling Pathway Inhibition (Illustrative) EGFR_Inhibitor 5-Trifluoromethylpyrimidine Derivative (e.g., 9u) EGFR EGFR EGFR_Inhibitor->EGFR Inhibits Apoptosis Apoptosis EGFR_Inhibitor->Apoptosis Induces Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest EGFR_Inhibitor->Cell_Cycle_Arrest Induces Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Activates Cell_Proliferation Tumor Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

Caption: Illustrative EGFR signaling pathway inhibition.

Experimental Protocols from Analog Studies

To provide a practical context for researchers, the following are summaries of experimental protocols used in the synthesis and biological evaluation of related trifluoromethyl-pyrimidine derivatives.

General Synthesis of 5-Trifluoromethylpyrimidine Derivatives[5]

A mixture of a key intermediate (e.g., a substituted aminothiophene) and a corresponding carboxylic acid is stirred in a suitable solvent such as DMF. A coupling agent like HATU and a base such as DIEA are added, and the mixture is stirred at room temperature for an extended period. The product is then extracted, purified, and characterized.

In Vitro Antitumor Activity Assay[5]

Human tumor cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media. The cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a set incubation period, cell viability is assessed using an MTT assay. The IC₅₀ values are then calculated from the dose-response curves.

Future Directions

The lack of specific research on this compound presents a clear opportunity for novel investigations. Future research could focus on:

  • Development and optimization of a synthetic route to the compound, including detailed characterization of the final product and intermediates.

  • Screening for biological activity across a range of assays, including but not limited to antiviral, antifungal, and anticancer evaluations, based on the activities observed in related compounds.

  • Use as a scaffold for the synthesis of new chemical libraries to explore structure-activity relationships.

Conclusion

This compound is a commercially available compound with unexplored potential in drug discovery and development. While the current body of scientific literature does not provide specific details on its synthesis or biological function, the extensive research on related trifluoromethyl-pyrimidine derivatives suggests that it could be a valuable building block for the creation of novel therapeutic agents. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

References

The Discovery of Pyrimidine-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous approved therapeutic agents.[1][2][3] The addition of a carboxylic acid moiety at the 5-position creates the pyrimidine-5-carboxylic acid core, a highly versatile and valuable building block in modern drug discovery.[4][5] This scaffold provides a strategic anchor for molecular elaboration, enabling the synthesis of compounds with diverse and potent biological activities. Derivatives of this core have shown significant promise as inhibitors of key cellular targets, particularly protein kinases, leading to their investigation in oncology, immunology, and inflammatory diseases.[6][7][8][9] This guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

General Drug Discovery Workflow

The path from initial concept to a viable drug candidate is a systematic process of design, synthesis, and evaluation. The workflow for discovering novel pyrimidine-5-carboxylic acid derivatives typically involves iterative cycles of chemical synthesis and biological testing to optimize potency, selectivity, and drug-like properties.

G cluster_0 Discovery & Design cluster_1 Optimization & Preclinical cluster_2 Data & Analysis Scaffold Scaffold Selection (Pyrimidine-5-COOH) Library Library Design & Synthesis Scaffold->Library HTS High-Throughput Screening Library->HTS Hit Hit Identification HTS->Hit SAR Lead Optimization (SAR) Hit->SAR Hit-to-Lead InVitro In Vitro & Cellular Assays SAR->InVitro Docking Molecular Modeling SAR->Docking InVivo In Vivo Models InVitro->InVivo ADME ADME/Tox Profiling InVitro->ADME Preclinical Preclinical Candidate InVivo->Preclinical

Fig. 1: A generalized workflow for the discovery and development of novel pyrimidine-based drug candidates.

Synthesis of the Pyrimidine-5-Carboxylic Acid Core

The construction of the pyrimidine-5-carboxylic acid scaffold can be achieved through several synthetic strategies. A particularly effective method involves the condensation of amidinium salts with a propen-1-ol derivative, which allows for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters with high yields.[10] Multi-component reactions, such as a modified Biginelli reaction, offer an efficient, one-pot approach under solvent-free conditions, highlighting the move towards greener chemistry in pharmaceutical synthesis.[11][12]

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[10]

This protocol is adapted from a general procedure for the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

1. Reagents and Equipment:

  • Amidinium salt (e.g., Acetamidinium chloride, 1.0 eq)

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)

2. Procedure:

  • To a solution of the amidinium salt in anhydrous DMF, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Therapeutic Targets and Mechanism of Action

Derivatives of pyrimidine-5-carboxylic acid have demonstrated activity against a wide range of biological targets, with a particular prominence as kinase inhibitors.[1][2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Key kinase targets identified for this scaffold include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, essential for tumor growth and metastasis.[7]

  • Cyclin-Dependent Kinase 4 (CDK4): A critical regulator of the cell cycle, whose inhibition can halt the proliferation of cancer cells.[8]

  • Aurora Kinases: Serine/threonine kinases that play essential roles in mitosis; their inhibition is a validated anticancer strategy.[9][13]

  • Salt-Inducible Kinases (SIKs): Regulators of inflammatory responses, making them attractive targets for diseases like inflammatory bowel disease (IBD).[6]

Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates a simplified VEGFR-2 signaling pathway and the mechanism of inhibition. The binding of a pyrimidine-5-carboxylic acid derivative to the ATP-binding site of the kinase domain prevents autophosphorylation, thereby blocking downstream signals that lead to cell proliferation and angiogenesis.

G cluster_0 Mechanism of Action VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Dimerization & Autophosphorylation VEGFR2->Dimer Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimer->Downstream Activates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor Pyrimidine Derivative Inhibitor->Dimer Inhibits ATP Binding

Fig. 2: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine-based kinase inhibitor.

Structure-Activity Relationships (SAR) and Data

The optimization of lead compounds relies heavily on understanding the structure-activity relationship (SAR)—how modifications to a molecule's structure affect its biological activity. For pyrimidine-5-carboxylic acid derivatives, substitutions at the 2, 4, and 6 positions of the pyrimidine ring, as well as modifications to the carboxylic acid group (e.g., forming amides or esters), have profound impacts on target potency and selectivity.[1]

The following table summarizes representative quantitative data for pyrimidine derivatives against various cancer cell lines and kinase targets.

Compound ClassTarget / Cell LineR-Group ModificationsActivity (IC₅₀)Reference
Pyrimidine-5-carbonitrileVEGFR-2Varied benzylidene and hydrazone moieties1.14 - 4.21 µM[7]
Pyrimidine-5-carbonitrileHCT-116 (Colon Cancer)Varied benzylidene and hydrazone moieties2.50 - 10.33 µM[7]
Pyrido[2,3-d]pyrimidineCDK4/Cyclin D1Cyclopentyl at N8, substituted phenylamino at C2~30 - 100 nM[8]
Pyrano[2,3-d]pyrimidineCOX-2Varied substitutions0.04 µM[14]
2,4-DiaminopyrimidineAurora A KinaseN²-(pyrrolidin-3-yl) and N⁴-(pyrazol-3-yl)< 200 nM[9]

Key Experimental Protocols

Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against the VEGFR-2 kinase.

1. Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

2. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add the kinase, peptide substrate, and diluted test compound to each well.

  • Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

Pyrimidine-5-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, offering a robust platform for the development of targeted therapies. Their synthetic tractability allows for extensive chemical exploration, leading to the discovery of potent inhibitors for a variety of high-value targets, especially protein kinases. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds holds significant potential for delivering next-generation treatments for cancer, inflammatory disorders, and other debilitating diseases.

References

The Pivotal Role of the Trifluoromethyl Group in Pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold represents a powerful and widely utilized strategy in modern medicinal chemistry and agrochemical research. This technical guide provides an in-depth exploration of the multifaceted roles of the CF3 group in pyrimidine-based compounds, detailing its influence on physicochemical properties, biological activity, and overall drug-likeness. This document synthesizes key data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for professionals in the field.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a pyrimidine ring profoundly alters the molecule's fundamental properties, often leading to significant advantages in a drug discovery context. The CF3 group is a strong electron-withdrawing moiety, which can significantly impact the pKa of nearby functional groups. Its high lipophilicity enhances membrane permeability and can improve a compound's ability to cross cellular barriers. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation. This increased metabolic stability often translates to an extended in-vivo half-life and improved pharmacokinetic profile of the drug candidate.

Synthesis of Trifluoromethylated Pyrimidine Compounds

A variety of synthetic strategies have been developed to introduce the trifluoromethyl group onto the pyrimidine core. These methods can be broadly categorized into the use of trifluoromethyl-containing building blocks or the direct trifluoromethylation of a pre-formed pyrimidine ring.

Experimental Protocols:

Method 1: Synthesis from Ethyl Trifluoroacetoacetate

A common and versatile starting material for constructing trifluoromethylated pyrimidines is ethyl trifluoroacetoacetate. The synthesis generally proceeds through a multi-step sequence involving cyclocondensation, chlorination, and subsequent nucleophilic substitution.

  • Step 1: Cyclocondensation. Ethyl trifluoroacetoacetate is reacted with a suitable amidine or guanidine derivative (e.g., urea) to form the pyrimidine ring.

  • Step 2: Chlorination. The resulting hydroxypyrimidine is often converted to a more reactive chloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl3).

  • Step 3: Nucleophilic Substitution. The chloropyrimidine can then be reacted with various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functionalities and build a library of derivatives.

Method 2: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This method provides an efficient route to 5-trifluoromethylpyrimidines, avoiding the challenges of direct trifluoromethylation.

  • Reaction Setup: A mixture of an aryl enaminone (0.5 mmol), an aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is prepared.

  • Reaction Conditions: The mixture is stirred at 80 °C for 12 hours under an air atmosphere.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered through celite, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to yield the desired 5-trifluoromethyl pyrimidine derivative.

Biological Activities of Trifluoromethylated Pyrimidine Compounds

The incorporation of a trifluoromethyl group has been shown to impart a wide range of biological activities to pyrimidine derivatives, including antifungal, antiviral, anticancer, and anti-tubercular properties.

Antifungal Activity

Trifluoromethylated pyrimidine derivatives have demonstrated significant potential as antifungal agents. The following table summarizes the in vitro antifungal activity of a series of novel trifluoromethyl pyrimidine derivatives against various plant pathogenic fungi.

Compound IDTarget FungusInhibition Rate (%) at 50 µg/mLEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
5b Botrytis cinerea96.76-Tebuconazole-
5j Botrytis cinerea96.84-Tebuconazole-
5l Botrytis cinerea100-Tebuconazole-
5v Sclerotinia sclerotiorum82.73-Tebuconazole-
5o Phomopsis sp.10010.5Pyrimethanil32.1[1]
5f Phomopsis sp.10015.1Pyrimethanil32.1[1]
5p Phomopsis sp.-19.6Pyrimethanil32.1[1]

Experimental Protocol: Poisoned Plate Assay for Antifungal Activity

This method is used to evaluate the in vitro antifungal activity of compounds by observing their impact on fungal growth on an agar medium.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Media Preparation: The stock solution is then mixed with molten potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL). The agar is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus is placed in the center of the agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period of time that allows for significant growth in the control plates (plates without the test compound).

  • Data Analysis: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control. The EC50 value, the concentration that inhibits 50% of fungal growth, can be determined by testing a range of compound concentrations.[2][3]

Antiviral Activity

Trifluoromethylated pyrimidines have also been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

Compound IDAntiviral Activity (at 500 µg/mL)EC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
5j Curative Activity: 76.3%126.4Ningnanmycin-
5m Protection Activity: -103.4Ningnanmycin-
5q Curative Activity: 71.3%-Ningnanmycin-
5b Curative Activity: 70.1%-Ningnanmycin-

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.[4]

  • Cell Seeding: A monolayer of host cells susceptible to the virus is grown in multi-well plates.

  • Infection: The cell monolayers are infected with a known amount of the virus in the presence of serial dilutions of the test compound. A "no-drug" virus control is included.

  • Incubation and Overlay: After a brief incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.

  • Plaque Visualization: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death). The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.[4]

Anticancer Activity

The antiproliferative effects of trifluoromethylated pyrimidines have been evaluated against various human cancer cell lines.

Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
17v H1975 (Lung Cancer)2.275-FU9.37
Nilotinib CML cellsPotent inhibitorImatinib-

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5][6][7][8]

Anti-tubercular Activity

Trifluoromethyl pyrimidinone derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.

Compound SeriesActivityMIC (IC90)Cytotoxicity (IC50)
Trifluoromethyl pyrimidinonesPotent in vitro activity< 5 µM for primary hitsVaries, some non-cytotoxic compounds identified (IC50 > 100 µM)
Most promising moleculeActive and non-cytotoxic4.9 µM> 100 µM

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity

This assay is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth).

  • Compound Preparation: Serial dilutions of the test compounds are prepared in 96-well microplates.

  • Inoculation: A standardized inoculum of the bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for several days.

  • Alamar Blue Addition: Alamar Blue solution is added to each well.

  • Data Analysis: In the presence of viable bacteria, the blue Alamar Blue reagent is reduced to a pink-colored product. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mechanisms of Action and Signaling Pathways

The biological effects of trifluoromethylated pyrimidine compounds are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

Several trifluoromethyl-substituted pyrimidine derivatives exert their anticancer effects by inducing apoptosis and arresting the cell cycle. For instance, compound 17v has been shown to upregulate the expression of the pro-apoptotic proteins Bax and p53 while downregulating the anti-apoptotic protein Bcl-2 in H1975 lung cancer cells. This shifts the cellular balance towards apoptosis.

apoptosis_pathway Trifluoromethyl Pyrimidine Trifluoromethyl Pyrimidine p53 p53 Trifluoromethyl Pyrimidine->p53 Bax Bax Trifluoromethyl Pyrimidine->Bax Bcl-2 Bcl-2 Trifluoromethyl Pyrimidine->Bcl-2 p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Bcl-2->Mitochondrion inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis

Apoptosis induction by a trifluoromethyl pyrimidine compound.

Furthermore, some trifluoromethylated pyrimidines function as kinase inhibitors. Nilotinib , an FDA-approved drug, is a potent inhibitor of the BCR-ABL tyrosine kinase, which is a key driver in chronic myelogenous leukemia (CML).

bcr_abl_inhibition Nilotinib\n(Trifluoromethyl Pyrimidine) Nilotinib (Trifluoromethyl Pyrimidine) BCR-ABL Kinase BCR-ABL Kinase Nilotinib\n(Trifluoromethyl Pyrimidine)->BCR-ABL Kinase Substrate Proteins Substrate Proteins BCR-ABL Kinase->Substrate Proteins phosphorylates Phosphorylation Phosphorylation Substrate Proteins->Phosphorylation Cell Proliferation\n& Survival Cell Proliferation & Survival Phosphorylation->Cell Proliferation\n& Survival

Inhibition of BCR-ABL signaling by Nilotinib.
Antiviral Mechanisms

A key antiviral mechanism for some pyrimidine analogs is the inhibition of the host cell's pyrimidine biosynthesis pathway. Viruses are highly dependent on host cell machinery for replication, including the synthesis of nucleotides. By inhibiting this pathway, these compounds effectively starve the virus of the necessary building blocks for its genetic material, thereby halting its replication.

pyrimidine_biosynthesis_inhibition Antiviral Pyrimidine Analog Antiviral Pyrimidine Analog De Novo\nPyrimidine Biosynthesis De Novo Pyrimidine Biosynthesis Antiviral Pyrimidine Analog->De Novo\nPyrimidine Biosynthesis Host Cell\nPrecursors Host Cell Precursors Host Cell\nPrecursors->De Novo\nPyrimidine Biosynthesis Pyrimidines\n(UTP, CTP) Pyrimidines (UTP, CTP) De Novo\nPyrimidine Biosynthesis->Pyrimidines\n(UTP, CTP) Viral Replication\n(RNA/DNA Synthesis) Viral Replication (RNA/DNA Synthesis) Pyrimidines\n(UTP, CTP)->Viral Replication\n(RNA/DNA Synthesis)

Antiviral mechanism via inhibition of pyrimidine biosynthesis.

FDA-Approved Drugs Featuring a Trifluoromethylated Pyrimidine Scaffold

The successful translation of trifluoromethylated pyrimidine compounds from the laboratory to the clinic underscores their therapeutic potential. Two notable examples of FDA-approved drugs that feature this scaffold are Nilotinib and Gemigliptin.

  • Nilotinib (Tasigna®): Approved for the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[9][10][11][12] Nilotinib is a potent inhibitor of the BCR-ABL kinase. The trifluoromethyl group on the phenylpyrimidine core contributes to its high binding affinity and selectivity.[10]

  • Gemigliptin (Zemiglo®): An oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[13][14][15][16][17] The trifluoromethyl groups on the pyrido[3,4-d]pyrimidine moiety of gemigliptin enhance its potency and selectivity for the DPP-4 enzyme.

Conclusion

The trifluoromethyl group is a privileged substituent in the design of pyrimidine-based compounds for both pharmaceutical and agrochemical applications. Its unique electronic and steric properties, coupled with its ability to enhance metabolic stability and lipophilicity, make it a powerful tool for optimizing the biological activity and pharmacokinetic profiles of lead compounds. The diverse range of biological activities exhibited by trifluoromethylated pyrimidines, from antifungal and antiviral to anticancer and anti-diabetic, highlights the versatility of this chemical scaffold. The successful clinical development of drugs like Nilotinib and Gemigliptin serves as a testament to the value of incorporating the trifluoromethyl group into pyrimidine-containing molecules. Future research in this area is poised to deliver a new generation of highly effective and targeted therapeutic and crop protection agents.

References

Spectroscopic and Synthetic Profile of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogues. The experimental protocols described are based on established synthetic methodologies for similar pyrimidine derivatives.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid group.

PropertyValueReference
CAS Number 306960-74-7[1][2]
Molecular Formula C₇H₅F₃N₂O₂[1][2]
Molecular Weight 206.13 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known chemical shifts and absorption frequencies of the functional groups present in the molecule and data from analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Broad Singlet1H-COOH
~9.1Singlet1HPyrimidine C6-H
~2.7Singlet3H-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~165-COOH
~160Pyrimidine C4
~158 (quartet, JCF ≈ 35 Hz)Pyrimidine C2
~157Pyrimidine C6
~120 (quartet, JCF ≈ 275 Hz)-CF₃
~118Pyrimidine C5
~24-CH₃
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆, Reference: CFCl₃

Chemical Shift (δ) ppmMultiplicityAssignment
~ -65Singlet-CF₃
Mass Spectrometry (MS)
m/zInterpretation
206[M]⁺ (Molecular Ion)
189[M - OH]⁺
161[M - COOH]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1700-1730StrongC=O stretch (Carboxylic Acid)
1550-1600MediumC=N and C=C stretch (Pyrimidine Ring)
1100-1300StrongC-F stretch (Trifluoromethyl)

Experimental Protocols

The following section outlines a potential synthetic route for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

A plausible synthetic approach involves the condensation of ethyl 2-(trifluoromethyl)acetimidate with ethyl 2-formylpropionate, followed by cyclization and subsequent hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 2-(trifluoromethyl)acetimidate (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-formylpropionate (1 equivalent) dropwise to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base (e.g., sodium hydroxide, 2-3 equivalents).

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compound.

  • Infrared Spectroscopy: The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of the target compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Ethyl 2-(trifluoromethyl)acetimidate, Ethyl 2-formylpropionate) reaction1 Condensation & Cyclization start->reaction1 intermediate Ethyl 4-methyl-2-(trifluoromethyl) -pyrimidine-5-carboxylate reaction1->intermediate reaction2 Hydrolysis intermediate->reaction2 product 4-methyl-2-(trifluoromethyl) -pyrimidine-5-carboxylic acid reaction2->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir data Spectroscopic Data Analysis nmr->data ms->data ir->data

Caption: Synthetic and characterization workflow for the target molecule.

This guide provides a foundational understanding of the expected chemical properties and a viable synthetic strategy for this compound. Researchers can use this information as a starting point for their own experimental work. It is important to note that the predicted spectroscopic data should be confirmed by experimental analysis upon successful synthesis of the compound.

References

Methodological & Application

Synthesis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making this scaffold particularly interesting for the development of novel therapeutics.[1][2]

Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate. This intermediate is commercially available from various suppliers, simplifying the overall process. The second and final step is the hydrolysis of this ethyl ester to yield the target carboxylic acid.

Data Presentation

Table 1: Physicochemical Properties

PropertyValueReference
Compound Name This compound
CAS Number 306960-74-7[3][4][5]
Molecular Formula C₇H₅F₃N₂O₂[3]
Molecular Weight 206.12 g/mol [3]

Table 2: Starting Material and Product Information

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Starting Material Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate306960-67-8C₉H₉F₃N₂O₂234.18 g/mol
Final Product This compound306960-74-7C₇H₅F₃N₂O₂206.12 g/mol

Experimental Protocols

Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate)

While this intermediate is commercially available, several synthetic routes exist for its preparation. One common method is the condensation of trifluoroacetamidine with an appropriate three-carbon building block, such as a derivative of ethyl acetoacetate. General methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters have been described in the literature.[6][7][8]

Protocol: Hydrolysis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water. A typical solvent ratio is 3:1 to 4:1 (organic solvent:water).

  • Addition of Base: Add sodium hydroxide (1.5 - 3.0 eq) to the solution. The use of an excess of base ensures complete hydrolysis.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). In some cases, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, similar to hydrolysis of other heterocyclic esters.[9]

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the aqueous solution to a pH of 2-3 by the dropwise addition of 1 M HCl. This will precipitate the carboxylic acid product.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Visualizations

Logical Relationship of Synthetic Steps

Synthesis_Logic Synthesis of this compound cluster_start Starting Materials Trifluoroacetamidine Trifluoroacetamidine Ethyl Ester Synthesis Ethyl Ester Synthesis Trifluoroacetamidine->Ethyl Ester Synthesis Ethyl Acetoacetate Derivative Ethyl Acetoacetate Derivative Ethyl Acetoacetate Derivative->Ethyl Ester Synthesis Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Ethyl Ester Synthesis->Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Hydrolysis Hydrolysis Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Logical flow of the synthetic pathway.

Experimental Workflow for Hydrolysis

Hydrolysis_Workflow Workflow for the Hydrolysis of the Ethyl Ester start Start | Dissolve Ethyl Ester in THF/Water add_base Add NaOH Solution start->add_base reaction Stir at Room Temperature Monitor by TLC/LC-MS add_base->reaction workup Work-up 1. Remove THF 2. Acidify with HCl 3. Extract with Ethyl Acetate reaction->workup purification Purification Recrystallization or Column Chromatography workup->purification end End | Isolate Pure Carboxylic Acid purification->end

Caption: Step-by-step hydrolysis workflow.

References

Application Notes and Protocols for Amide Coupling of Pyrimidine-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently found in potent enzyme inhibitors, particularly kinase inhibitors. The amide bond at the 5-position of the pyrimidine ring often plays a crucial role in binding to the target protein, for instance by forming key hydrogen bond interactions in the hinge region of kinases. The synthesis of these pyrimidine-5-carboxamides is therefore a critical step in the development of new therapeutics. This document provides detailed protocols for the amide coupling of pyrimidine-5-carboxylic acid with various amines using common and efficient coupling reagents: HATU, HBTU, EDC/HOBt, and T3P.

The choice of coupling reagent is critical and can depend on the steric and electronic properties of the amine, the potential for racemization, and the desired reaction conditions. The protocols provided herein are designed to serve as a starting point for optimization in specific synthetic applications.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes typical reaction conditions and expected yields for the amide coupling of pyrimidine-5-carboxylic acid with a representative amine (e.g., aniline or benzylamine), based on literature precedents for similar substrates.

Coupling ReagentStoichiometry (Acid:Amine:Reagent:Base)SolventTemperature (°C)Time (h)Typical Yield (%)
HATU 1 : 1.1 : 1.2 : 2-3DMF, DCM0 to RT1-685-95%
HBTU 1 : 1.1 : 1.2 : 2-3DMF, CH3CNRT to 502-1280-90%
EDC/HOBt 1 : 1.1 : 1.2 : 1.2 : 2-3DMF, DCM0 to RT4-2470-85%
T3P® 1 : 1.1 : 1.5 : 3-4EtOAc, MeCN0 to 502-1680-95%

Note: Yields are highly dependent on the specific amine substrate and reaction optimization. The data presented is a general guide.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling
  • Reaction Setup:

    • To a solution of pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2-0.5 M) under an inert atmosphere (N₂ or Ar), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Add HATU (1.2 eq) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.

    • Add the amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-6 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: HBTU-Mediated Amide Coupling
  • Reaction Setup:

    • In a round-bottom flask, dissolve pyrimidine-5-carboxylic acid (1.0 eq) and HBTU (1.2 eq) in anhydrous DMF or acetonitrile (0.2-0.5 M).

    • Add DIPEA (3.0 eq) to the mixture and stir for 10-20 minutes.

    • Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) for less reactive amines. Reaction times can range from 2 to 12 hours.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography or recrystallization.

Protocol 3: EDC/HOBt-Mediated Amide Coupling
  • Reaction Setup:

    • To a stirred solution of pyrimidine-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM (0.2-0.5 M) at 0 °C, add EDC·HCl (1.2 eq) portion-wise.

    • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide product via flash column chromatography or recrystallization.[2]

Protocol 4: T3P®-Mediated Amide Coupling
  • Reaction Setup:

    • To a solution of pyrimidine-5-carboxylic acid (1.0 eq) and the amine (1.1 eq) in a suitable solvent such as ethyl acetate or acetonitrile (0.2-0.5 M), add a base such as pyridine or triethylamine (3.0-4.0 eq).

    • Cool the mixture to 0 °C and slowly add T3P® (as a 50% solution in a suitable solvent, 1.5 eq) dropwise, maintaining the temperature below 20 °C.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or with gentle heating (up to 50 °C) for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and wash it with 1M HCl (if an amine base was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by flash chromatography or recrystallization.[3]

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Amide Coupling cluster_workup 3. Work-up cluster_purification 4. Purification prep_acid Pyrimidine-5-Carboxylic Acid activation Activation with Coupling Reagent & Base prep_acid->activation prep_amine Amine coupling Nucleophilic Attack by Amine prep_amine->coupling prep_solvent Anhydrous Solvent prep_solvent->activation activation->coupling quench Quenching coupling->quench extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes extraction->wash dry Drying wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure Pyrimidine-5-Carboxamide purify->product

Caption: General experimental workflow for amide coupling.

signaling_pathway cluster_kinase Kinase Active Site cluster_inhibition Biological Effect ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation Blocked Inhibitor Pyrimidine-5-carboxamide Inhibitor Inhibitor->Kinase Competitively Binds Signaling_On Downstream Signaling (e.g., Proliferation) Phosphorylation->Signaling_On Signaling_Off Blocked Signaling No_Phosphorylation->Signaling_Off

Caption: ATP-competitive kinase inhibition by pyrimidine-5-carboxamides.

References

Application Notes and Protocols for the Use of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a key heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The pyrimidine core serves as a versatile scaffold that can be readily functionalized, primarily through amide bond formation at the carboxylic acid moiety, to generate libraries of compounds for screening and lead optimization. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final inhibitor. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

Kinase Targets and Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several important kinase families, including p38 MAP kinase, Spleen Tyrosine Kinase (Syk), and Src family kinases. These kinases are critical nodes in signaling pathways that regulate cellular processes such as proliferation, differentiation, and inflammation.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a central signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Inhibitors targeting p38 can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_signaling extracellular Stress Stimuli / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Effectors (e.g., MK2, transcription factors) p38->downstream response Inflammatory Response Cell Cycle Arrest Apoptosis downstream->response inhibitor 4-Methyl-2-(trifluoromethyl) pyrimidine-5-carboxamide Derivative inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Spleen Tyrosine Kinase (Syk) Pathway

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling of immunoreceptors in various hematopoietic cells, including B cells, mast cells, and macrophages. Inhibition of Syk is a therapeutic strategy for autoimmune diseases and certain types of B-cell malignancies.

Syk_signaling receptor Immunoreceptor (e.g., BCR, FcR) itam ITAM Phosphorylation receptor->itam syk Syk itam->syk recruits & activates downstream Downstream Signaling (e.g., PLCγ2, PI3K) syk->downstream response Cellular Responses (Activation, Proliferation, Cytokine Release) downstream->response inhibitor 4-Methyl-2-(trifluoromethyl) pyrimidine-5-carboxamide Derivative inhibitor->syk

Caption: Syk Signaling Pathway and Point of Inhibition.

Src Family Kinase (SFK) Pathway

Src family kinases are non-receptor tyrosine kinases that are involved in a wide range of cellular processes, including cell growth, adhesion, and migration. Aberrant Src activity is frequently observed in various cancers, making it an attractive target for cancer therapy.

Src_signaling receptor Growth Factor Receptors Integrins src Src Family Kinases receptor->src activate downstream Downstream Pathways (e.g., Ras-MAPK, PI3K/Akt) src->downstream response Cell Proliferation Survival Metastasis downstream->response inhibitor 4-Methyl-2-(trifluoromethyl) pyrimidine-5-carboxamide Derivative inhibitor->src

Caption: Src Signaling Pathway and Point of Inhibition.

Experimental Protocols

The primary synthetic route to kinase inhibitors utilizing this compound involves an amide coupling reaction with a suitable amine. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity.

General Workflow for Kinase Inhibitor Synthesis

workflow start 4-Methyl-2-(trifluoromethyl) -pyrimidine-5-carboxylic acid coupling Amide Coupling start->coupling amine Amine Substrate amine->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Chromatography) workup->purification product Kinase Inhibitor purification->product analysis Characterization (NMR, MS, etc.) product->analysis

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid: A Versatile Synthon in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction:

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest as a key building block, or synthon, in the synthesis of novel agrochemicals. The presence of the trifluoromethyl group, a bioisostere of the methyl group, often imparts enhanced metabolic stability, increased lipophilicity, and improved biological activity to the resulting molecules. The pyrimidine core is a well-established pharmacophore in numerous biologically active compounds, including herbicides and fungicides. This document provides an overview of the potential applications of this compound in the development of next-generation crop protection agents, along with generalized synthetic protocols.

While public domain literature does not currently specify commercialized agrochemicals directly synthesized from this compound, its structural motifs are present in various patented and researched agrochemical compounds. This suggests its role as a valuable intermediate in the discovery and development of new active ingredients.

Application in Herbicide Synthesis

The pyrimidine-5-carboxylic acid scaffold is a key feature in several classes of herbicides. The carboxylic acid functionality provides a convenient handle for the synthesis of a variety of derivatives, such as esters and amides, which can modulate the herbicidal activity and selectivity.

Hypothetical Signaling Pathway for a Pyrimidine-Based Herbicide:

Many pyrimidine-based herbicides function by inhibiting essential plant enzymes. A common target is acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.

G cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids Protein_Synthesis Protein Synthesis AminoAcids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death Cessation Pyrimidine_Herbicide Pyrimidine-Based Herbicide (Derived from Synthon) Pyrimidine_Herbicide->ALS Inhibition

Caption: Hypothetical inhibition of the ALS pathway by a pyrimidine-based herbicide.

Application in Fungicide Synthesis

Similarly, the this compound synthon can be utilized to create novel fungicides. The pyrimidine ring is a core component of several successful fungicide classes, such as the anilinopyrimidines, which interfere with fungal methionine biosynthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of derivatives from this compound. These are illustrative and would require optimization for specific target molecules.

1. Synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide Derivatives

This protocol describes the conversion of the carboxylic acid to an amide, a common functional group in bioactive molecules.

Workflow Diagram:

G start Start step1 Activation of Carboxylic Acid start->step1 SOCl₂ or (COCl)₂ step2 Amine Coupling step1->step2 Amine (R-NH₂) step3 Work-up and Purification step2->step3 Aqueous Quench end Final Product (Carboxamide) step3->end Chromatography

Caption: General workflow for the synthesis of pyrimidine carboxamides.

Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Amine Addition: Once the acid chloride formation is complete, cool the reaction mixture to 0 °C. In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in the same anhydrous solvent.

  • Coupling Reaction: Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide derivative.

2. Synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Ester Derivatives

Esterification is another common derivatization to explore structure-activity relationships.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate alcohol (e.g., methanol, ethanol; used as solvent), add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.

Quantitative Data Summary

As specific agrochemicals derived from this synthon are not publicly documented, a table of quantitative data cannot be provided. However, for novel derivatives synthesized, key data to be collected would include:

Table 1: Hypothetical Data for a Novel Herbicide Derivative

Compound IDTarget WeedGrowth StageApplication Rate (g/ha)Efficacy (%)IC₅₀ (µM) on Target Enzyme
PYR-H-001 Amaranthus retroflexusPre-emergence50920.85
Post-emergence10085
PYR-H-002 Setaria viridisPre-emergence50881.20
Post-emergence10078

Table 2: Hypothetical Data for a Novel Fungicide Derivative

Compound IDFungal PathogenIn Vitro EC₅₀ (µg/mL)In Vivo Protective Efficacy (%) @ 100 ppm
PYR-F-001 Botrytis cinerea1.595
PYR-F-002 Puccinia triticina2.888

Conclusion

This compound represents a promising and versatile synthon for the development of novel agrochemicals. Its unique combination of a fluorinated substituent and a biologically active pyrimidine core makes it an attractive starting point for the synthesis of new herbicides and fungicides. The protocols and conceptual frameworks provided here offer a foundation for researchers to explore the potential of this valuable building block in the ongoing quest for more effective and sustainable crop protection solutions. Further research and publication of data from agrochemical companies will be necessary to fully elucidate the specific applications and advantages of derivatives from this particular synthon.

Application Notes and Protocols for the Derivatization of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl and pyrimidine moieties, which can impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The primary focus of these notes is the modification of the carboxylic acid group to form amides and esters, two common functional groups in drug candidates.

The protocols outlined below are based on established synthetic methodologies for carboxylic acid derivatization and are adapted for this specific substrate.

Amide Bond Formation via Carbodiimide Coupling

Application: This protocol is suitable for the synthesis of a wide range of amides by coupling this compound with primary or secondary amines. This method is widely used in the synthesis of compound libraries for screening and lead optimization in drug discovery.

Protocol: General Procedure for Amide Synthesis

This procedure details the coupling of this compound with a generic amine using 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.02 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography supplies for purification

Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add the desired primary or secondary amine (1.2 equivalents) to the solution.

  • Add 4-Dimethylaminopyridine (DMAP) (0.02 equivalents) to the reaction mixture.

  • Finally, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 equivalents) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Diagram of Amide Synthesis Workflow:

Amide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carboxylic Acid in Anhydrous DCM add_amine Add Amine start->add_amine add_dmap Add DMAP add_amine->add_dmap add_edci Add EDCI add_dmap->add_edci react Stir at RT (8-12h) add_edci->react dilute Dilute with DCM react->dilute wash Wash with NaHCO3 and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Amide Derivative purify->product Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (Optional) start Dissolve Carboxylic Acid in Excess Alcohol add_catalyst Add Catalytic H2SO4 start->add_catalyst reflux Reflux (4-8h) add_catalyst->reflux remove_alcohol Remove Excess Alcohol reflux->remove_alcohol dissolve Dissolve in EtOAc remove_alcohol->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester Derivative purify->product Drug_Discovery_Pathway cluster_derivatization Derivatization Strategies cluster_products Derivative Libraries start 4-methyl-2-(trifluoromethyl)pyrimidine- 5-carboxylic acid amidation Amidation start->amidation esterification Esterification start->esterification amides Amide Library amidation->amides esters Ester Library esterification->esters screening Biological Screening (e.g., enzyme assays, cell-based assays) amides->screening esters->screening hits Hit Compounds screening->hits lead_opt Lead Optimization hits->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1] A reliable analytical method for determining its purity and concentration is crucial for quality control and research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is a reverse-phase HPLC procedure with UV detection, a common and effective technique for the analysis of pyrimidine derivatives.[2]

Principle

The method utilizes a C18 stationary phase to separate this compound from potential impurities. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. The acidic nature of the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the reverse-phase column. Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits significant absorption.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization for specific instrumentation and sample matrices.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm
Run Time 15 minutes

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (CAS: 306960-74-7)[3][4]

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is recommended as the diluent to ensure good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable volume of diluent to achieve a final concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC System Setup and Operation

  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, the gradient program will run, followed by a re-equilibration period at the initial conditions.

5. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the standard chromatogram.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) 0.8 - 1.51.1
Theoretical Plates (N) > 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Reagents & Materials mobile_phase Mobile Phase Preparation reagents->mobile_phase standards Standard Solution Preparation reagents->standards samples Sample Solution Preparation reagents->samples system_setup System Setup & Equilibration mobile_phase->system_setup injection Injection of Samples & Standards standards->injection samples->injection system_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_input Inputs cluster_process HPLC System cluster_output Outputs Analyte Analyte Solution Injector Injector Analyte->Injector MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Data Quantitative Data Chromatogram->Data

References

Application Note: NMR Spectroscopic Analysis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in a wide range of biologically active molecules. The presence of a trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel compounds. This application note provides a detailed protocol for the NMR analysis of this compound, including predicted spectral data and experimental workflows.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data in the public domain for this compound, the following tables present predicted ¹H, ¹³C, and ¹⁹F NMR data. These predictions were generated using advanced computational algorithms and can serve as a valuable reference for spectral assignment. It is important to note that experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1HCOOH
~9.20s1HH6
~2.70s3HCH₃

br s = broad singlet, s = singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165.0COOH
~168.0C4
~158.0 (q, J ≈ 35 Hz)C2
~157.0C6
~121.0 (q, J ≈ 275 Hz)CF₃
~118.0C5
~18.0CH₃

q = quartet

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~-68.0sCF₃

s = singlet. Chemical shift is referenced to CFCl₃.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR data for this compound. Instrument parameters should be optimized for the specific spectrometer being used.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄ or chloroform-d can be used, but chemical shifts will vary.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

1D NMR Data Acquisition

a) ¹H NMR Spectroscopy

  • Spectrometer: 500 MHz or higher field strength recommended.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

b) ¹³C NMR Spectroscopy

  • Spectrometer: 125 MHz (for a 500 MHz ¹H instrument).

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

c) ¹⁹F NMR Spectroscopy

  • Spectrometer: 470 MHz (for a 500 MHz ¹H instrument).

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -50 to -80 ppm (centered around the expected CF₃ signal).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 64-128.

2D NMR Data Acquisition (for full structural confirmation)

a) COSY (Correlation Spectroscopy)

  • To identify ¹H-¹H spin-spin coupling networks.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • To correlate directly bonded ¹H and ¹³C nuclei.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the complete NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Prep1 Weigh Compound Prep2 Dissolve in DMSO-d6 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1D 1D NMR (1H, 13C, 19F) Prep3->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Proc1 Fourier Transform Acq2D->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integration & Peak Picking Proc2->Proc3 Analysis1 Assign Signals Proc3->Analysis1 Analysis2 Confirm Structure Analysis1->Analysis2 Analysis3 Assess Purity Analysis2->Analysis3 Report Final Report Analysis3->Report

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. The provided predicted spectral data serves as a useful starting point for spectral interpretation. The detailed experimental protocols and the logical workflow diagram will aid researchers in obtaining and interpreting high-quality NMR data for this and structurally related compounds, thereby facilitating research and development in the fields of medicinal chemistry and drug discovery. It is recommended to confirm the predicted data with experimental results for unambiguous structural characterization.

Application Note: Mass Spectrometry Analysis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a theoretical approach and standardized protocol for the analysis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid using mass spectrometry. Due to the absence of specific fragmentation data for this compound in the public domain, this document outlines a predicted fragmentation pathway based on the known fragmentation patterns of pyrimidine derivatives, carboxylic acids, and trifluoromethylated compounds. The provided experimental protocol offers a starting point for researchers and drug development professionals to develop and validate a robust analytical method for this and structurally similar molecules.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure combines a pyrimidine core, a carboxylic acid group, a methyl group, and a trifluoromethyl group, each influencing its chemical properties and potential fragmentation behavior under mass spectrometric analysis. Understanding the fragmentation pattern is crucial for its identification, characterization, and quantification in various matrices. This document provides a detailed, albeit theoretical, guide to its mass spectrometric analysis.

Predicted Fragmentation Pathway

The fragmentation of this compound (molecular weight: 206.12 g/mol [1][2]) is anticipated to proceed through several key pathways initiated by ionization. The proposed major fragmentation routes are illustrated in the diagram below and are based on established principles of mass spectrometry for similar chemical moieties.[3][4][5][6]

Key predicted fragmentation steps include:

  • Decarboxylation: The loss of the carboxylic acid group as CO2 (44 Da) is a common fragmentation pathway for carboxylic acids.[5][6]

  • Loss of Hydroxyl Radical: Fragmentation of the carboxylic acid can also occur via the loss of a hydroxyl radical (•OH, 17 Da).[5][6]

  • Loss of Trifluoromethyl Radical: The C-CF3 bond can cleave, leading to the loss of a trifluoromethyl radical (•CF3, 69 Da).[7]

  • Pyrimidine Ring Cleavage: The pyrimidine ring itself may undergo fragmentation, leading to various smaller charged species.[3][8]

Experimental Protocol

This protocol describes a general method for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to the desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[9]

  • Scan Range: 50 - 300 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in tandem MS (MS/MS) experiments to induce fragmentation and elucidate the structure.

Data Presentation

The following table summarizes the predicted m/z values for the molecular ion and key fragments of this compound.

Ion Proposed Structure Predicted m/z Description
[M+H]+C7H6F3N2O2+207.0376Protonated molecular ion
[M-H]-C7H4F3N2O2-205.0223Deprotonated molecular ion
[M-OH]+C7H4F3N2O+189.0270Loss of hydroxyl radical from [M+H]+
[M-CO2H]+C6H5F3N2+162.0454Loss of carboxylic acid group from [M+H]+
[M-CF3]+C6H5N2O2+137.0346Loss of trifluoromethyl radical from [M+H]+

Note: The predicted m/z values are calculated based on the monoisotopic masses of the elements.

Visualization of Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_ionization Ionization cluster_fragments Fragmentation M [C7H5F3N2O2] m/z = 206.12 M_H_pos [M+H]+ m/z = 207.0376 M->M_H_pos +H+ M_H_neg [M-H]- m/z = 205.0223 M->M_H_neg -H+ Frag1 [M-OH]+ m/z = 189.0270 M_H_pos->Frag1 - •OH Frag2 [M-CO2H]+ m/z = 162.0454 M_H_pos->Frag2 - CO2 Frag3 [M-CF3]+ m/z = 137.0346 M_H_pos->Frag3 - •CF3

References

Application Notes and Protocols for X-ray Crystallography of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid represent a class of heterocyclic compounds with significant potential in medicinal chemistry and agrochemical research. The pyrimidine scaffold is a common feature in a variety of biologically active molecules, including antiviral, antifungal, and anticancer agents.[1][2][3] The incorporation of a trifluoromethyl group can enhance the metabolic stability and biological activity of these compounds.[4] X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of these molecules, providing crucial insights into their structure-activity relationships.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives. The presented methodologies are designed to guide researchers in obtaining high-quality single crystals suitable for diffraction studies and in interpreting the resulting structural data.

Potential Applications

Trifluoromethyl pyrimidine derivatives are known to exhibit a range of biological activities.[1][2] Based on the activities of structurally similar compounds, derivatives of this compound are being investigated for the following applications:

  • Agrochemicals: As potential herbicides and fungicides, leveraging the known activity of trifluoromethyl pyrimidines in crop protection.[4]

  • Pharmaceuticals: As potential anticancer, antiviral, and antifungal agents for therapeutic use.[1][2][3][7]

The precise molecular structures obtained through X-ray crystallography are critical for understanding the mechanisms of action and for the rational design of more potent and selective derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

The following are general guidelines for the crystallization of the synthesized derivatives. The optimal conditions may vary for each specific compound.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate/hexanes) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: Place a drop of the compound solution in a crystallization plate well. Add a precipitant solution to the reservoir of the well.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

X-ray Diffraction Data Collection and Structure Determination

This protocol outlines the steps for single-crystal X-ray diffraction analysis.[8][9]

Procedure:

  • Crystal Mounting: Select a single crystal of suitable size and quality under a microscope. Mount the crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: Process the raw diffraction data, including integration of reflection intensities, scaling, and absorption correction.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares on F².

    • Locate and refine all non-hydrogen atoms anisotropically.

    • Place hydrogen atoms in calculated positions and refine them using a riding model.

  • Validation: Validate the final crystal structure using software such as CHECKCIF.

Data Presentation

The following tables summarize hypothetical crystallographic data for a representative derivative, N-benzyl-4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide .

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₄H₁₀F₃N₃O
Formula weight293.25
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 98.78(3)°c = 8.987(3) Å, γ = 90°
Volume1389.9(9) ų
Z4
Density (calculated)1.401 Mg/m³
Absorption coefficient0.118 mm⁻¹
F(000)600
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected9876
Independent reflections3124 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3124 / 0 / 190
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
C(1)-F(1)1.345(2)
C(1)-F(2)1.342(2)
C(1)-F(3)1.348(2)
N(1)-C(2)1.335(2)
C(2)-N(3)1.328(2)
N(3)-C(4)1.341(2)
C(4)-C(5)1.398(2)
C(5)-C(6)1.405(2)
C(6)-N(1)1.339(2)
C(5)-C(7)1.501(2)
C(6)-C(8)1.489(2)
C(8)-O(1)1.234(2)
C(8)-N(2)1.337(2)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AngleValue (°)Torsion AngleValue (°)
F(1)-C(1)-F(2)106.5(1)N(1)-C(6)-C(8)-O(1)175.4(2)
N(1)-C(2)-N(3)126.8(1)C(5)-C(6)-C(8)-N(2)-4.8(3)
C(2)-N(3)-C(4)116.2(1)C(6)-C(8)-N(2)-C(9)178.9(2)
N(3)-C(4)-C(5)123.5(1)
C(4)-C(5)-C(6)117.8(1)
C(5)-C(6)-N(1)120.5(1)
C(6)-N(1)-C(2)115.2(1)
O(1)-C(8)-N(2)122.7(1)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound derivatives.

G cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallography A Starting Materials: This compound Amine B Synthesis of Derivative A->B C Purification (Column Chromatography) B->C D Single Crystal Growth C->D E Data Collection D->E F Structure Solution and Refinement E->F G Structural Analysis and Validation F->G

Caption: Experimental workflow from synthesis to structural analysis.

Logical Relationship of Derivatives

This diagram shows the logical relationship in the synthesis of different derivatives from a common precursor.

G cluster_derivatives Derivatives A 4-methyl-2-(trifluoromethyl) -pyrimidine-5-carboxylic acid B Amide Derivative 1 (e.g., with Amine A) A->B + Amine A C Amide Derivative 2 (e.g., with Amine B) A->C + Amine B D Ester Derivative (e.g., with Alcohol C) A->D + Alcohol C

Caption: Synthesis of various derivatives from a common starting material.

Hypothetical Signaling Pathway

Given the potential of pyrimidine derivatives as antifungal agents, this diagram illustrates a hypothetical mechanism of action involving the inhibition of a key fungal enzyme.

G A Pyrimidine Derivative B Fungal Cell A->B D Enzyme Inhibition A->D binds to C Essential Fungal Enzyme (e.g., Thymidylate Synthase) B->C C->D target of E Disruption of DNA Synthesis D->E F Fungal Cell Death E->F

Caption: Hypothetical antifungal mechanism of action.

References

Application Notes and Protocols: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] This pyrimidine core has been extensively utilized in the design and synthesis of novel therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[3][4][5] These notes provide an overview of the applications of this scaffold, methodologies for the synthesis of its derivatives, and protocols for evaluating their biological activities.

Synthetic Applications

The synthesis of derivatives based on the this compound scaffold typically begins with the construction of the core pyrimidine ring, followed by functionalization. A common starting material is ethyl trifluoroacetoacetate.[5] The general synthetic strategy involves cyclocondensation reactions to form the pyrimidine ring, followed by modifications such as chlorination, substitution, and amide bond formation to generate a library of derivatives.[3]

General Synthetic Scheme for Trifluoromethyl Pyrimidine Derivatives

Synthetic Scheme A Ethyl Trifluoroacetoacetate B Ring Closure A->B C Trifluoromethyl Pyrimidine Intermediate B->C D Chlorination C->D E Intermediate 2 D->E F Substitution E->F G Target Derivatives F->G

Caption: General synthetic route for trifluoromethyl pyrimidine derivatives.

Biological Activities and Data

Derivatives of this compound have demonstrated significant potential in various therapeutic areas.

Antifungal Activity

Several studies have reported the potent antifungal activity of trifluoromethyl pyrimidine derivatives against a range of phytopathogenic fungi.[2][4][5]

Compound/DerivativeTarget FungiActivity (IC50/EC50/Inhibition Rate)Reference
5uRhizoctonia solaniEC50: 26.0 µg/mL[3]
5b, 5j, 5lBotrytis cinereaInhibition rates: 96.76%, 96.84%, 100% at 50 µg/mL[5]
5vSclerotinia sclerotiorumInhibition rate: 82.73% at 50 µg/mL[5]
5oPhomopsis sp.EC50: 10.5 µg/mL[2][6]
5f, 5oPhomopsis sp.Inhibition rate: 100%[7]
Antiviral Activity

The scaffold has also been explored for its antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).[3]

Compound/DerivativeTarget VirusActivity (EC50/Inhibition Rate)Reference
5jTMV (Curative)EC50: 126.4 µg/mL[3]
5mTMV (Protection)EC50: 103.4 µg/mL[3]
5b, 5j, 5l, 5m, 5q, 5sTMV (Curative)Inhibition rates: 70.1%, 76.3%, 64.1%, 66.1%, 71.3%, 64.2%[3]
Anticancer Activity

A significant area of investigation for this scaffold is in oncology, with many derivatives showing potent activity as Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] EGFR is a key mediator in cell signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1]

Compound/DerivativeCell LineTargetActivity (IC50)Reference
9uA549 (Lung)EGFR0.35 µM
9uMCF-7 (Breast)EGFR3.24 µM
9uPC-3 (Prostate)EGFR5.12 µM
3bC32 (Melanoma)-24.4 µM[8]
4, 15, 16-EGFR Tyrosine Kinase0.054 µM, 0.135 µM, 0.034 µM[9]

Signaling Pathway: EGFR Inhibition

Derivatives of this compound can act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascade that leads to tumor growth and proliferation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Protocols

Synthesis of Trifluoromethyl Pyrimidine Derivatives (General Procedure)

This protocol is a generalized procedure based on reported syntheses.[3][5]

Workflow for Synthesis

Synthesis_Workflow A 1. Synthesize Pyrimidine Intermediate B 2. Dissolve Intermediate in DMF A->B C 3. Add K2CO3 and Halohydrocarbon B->C D 4. React at Ice-Bath Temperature for 6-8h C->D E 5. Monitor Reaction by TLC D->E F 6. Purify by Column Chromatography E->F G 7. Characterize the Final Product F->G

Caption: Workflow for the synthesis of trifluoromethyl pyrimidine derivatives.

Materials:

  • This compound intermediate

  • Appropriate halohydrocarbon

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Synthesize the starting pyrimidine intermediate (e.g., a hydroxylated version) using established methods, often starting from ethyl trifluoroacetoacetate.[3]

  • In a round-bottom flask, dissolve the pyrimidine intermediate in DMF.

  • Add K₂CO₃ (as a base) and the desired halohydrocarbon.

  • Stir the reaction mixture in an ice bath for 6-8 hours.

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Antifungal Activity Assay (Poisoned Food Technique)

This is a standard in vitro method to screen for antifungal activity.[4]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of test fungi

  • Petri dishes

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.

  • Cool the molten PDA to about 45-50 °C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). A solvent control (PDA with solvent only) and a negative control (PDA only) should also be prepared.

  • Pour the PDA mixture into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) from a fresh culture of the test fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the negative control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

Application Notes and Protocols for the Design of PET Ligands from 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the design, synthesis, and evaluation of novel Positron Emission Tomography (PET) ligands derived from 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The pyrimidine scaffold is a versatile starting point for developing ligands for various biological targets, including but not limited to, neuroreceptors and enzymes implicated in oncological processes.[1][2][3] These application notes will detail the synthetic route from the starting material to a final radiolabeled ligand, followed by protocols for in vitro and in vivo characterization.

Introduction to Pyrimidine-Based PET Ligands

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[4][5] In the context of PET imaging, the pyrimidine scaffold offers a synthetically tractable platform for the development of selective and high-affinity ligands for a variety of targets.[1][2] The design of a successful PET ligand requires careful consideration of factors such as blood-brain barrier penetration (for neurological targets), metabolic stability, and appropriate pharmacokinetics to achieve a high target-to-background signal ratio.[6][7] This guide focuses on leveraging this compound as a key building block for novel PET tracers.[8]

Ligand Design and Synthesis

Target Selection and Pharmacophore Design

The initial step in designing a PET ligand is the identification of a biological target of interest. For the purpose of this protocol, we will hypothesize the design of a ligand targeting the Sigma-1 receptor (σ1R), a protein implicated in various neurological disorders.[1] The design strategy involves the derivatization of the carboxylic acid group of the starting material to introduce a pharmacophore known to bind to the target receptor with high affinity and selectivity.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of a PET ligand precursor and subsequent radiolabeling.

Experimental Protocol: Synthesis of [Your Ligand Name]-precursor
  • Amide Coupling: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes. Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the amide intermediate.

  • Functional Group Modification (if required): Depending on the desired final structure, further modifications may be necessary. This could include deprotection of a protecting group or introduction of a leaving group for subsequent radiolabeling.

  • Final Purification: Purify the final precursor molecule using an appropriate method, such as recrystallization or HPLC, to ensure high purity before radiolabeling.

Experimental Protocol: Radiolabeling with [11C]CH3I
  • [11C]CH3I Production: Produce [11C]CH4 via the 14N(p,α)11C reaction and subsequently convert it to [11C]CH3I using a gas-phase iodination method.

  • Radiosynthesis: Trap the [11C]CH3I in a solution of the precursor (approximately 1 mg) and a suitable base (e.g., NaOH or K2CO3) in a solvent like DMF or DMSO. Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a few minutes.[1]

  • Purification: Purify the crude radiolabeled product using semi-preparative HPLC to separate the desired radioligand from unreacted precursor and other impurities.

  • Formulation: Formulate the purified radioligand in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

In Vitro Evaluation

In Vitro Evaluation Workflow

In_Vitro_Evaluation_Workflow start Synthesized Ligand binding_assay Competitive Binding Assay (Determine Ki and Selectivity) start->binding_assay autoradiography In Vitro Autoradiography (Tissue Distribution) start->autoradiography metabolism_study In Vitro Metabolism Study (Metabolic Stability) start->metabolism_study data_analysis Data Analysis and Candidate Selection binding_assay->data_analysis autoradiography->data_analysis metabolism_study->data_analysis

Caption: Workflow for the in vitro evaluation of a novel PET ligand.

Experimental Protocol: Competitive Binding Assay
  • Tissue Preparation: Homogenize brain tissue (or cells expressing the target receptor) in a suitable buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known radioligand for the target receptor (e.g., [3H]-(+)-pentazocine for σ1R), and varying concentrations of the novel non-radiolabeled ligand.

  • Incubation and Filtration: Incubate the plates at a specific temperature for a defined period. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the ligand that inhibits 50% of the specific binding of the known radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Autoradiography
  • Tissue Sectioning: Prepare thin (e.g., 20 µm) cryosections of brain tissue from a relevant species.

  • Incubation: Incubate the tissue sections with a low nanomolar concentration of the radiolabeled novel ligand. For determination of non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a known competing ligand.

  • Washing and Drying: Wash the sections in buffer to remove unbound radioligand and then dry them.

  • Imaging: Expose the dried sections to a phosphor imaging plate or autoradiography film.

  • Analysis: Quantify the regional distribution of the radioligand binding in the brain.

In Vivo Evaluation

In Vivo PET Imaging Workflow

In_Vivo_PET_Imaging_Workflow start Radiolabeled Ligand animal_prep Animal Preparation (e.g., Anesthesia, Cannulation) start->animal_prep injection Radioligand Injection (Intravenous) animal_prep->injection pet_scan Dynamic PET Scan injection->pet_scan blood_sampling Arterial Blood Sampling (Metabolite Analysis) injection->blood_sampling data_analysis Image Reconstruction and Kinetic Modeling pet_scan->data_analysis blood_sampling->data_analysis

Caption: Workflow for in vivo PET imaging studies in animal models.

Experimental Protocol: In Vivo PET Imaging in Rodents
  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner. If required, cannulate the tail vein for radioligand injection and the femoral artery for blood sampling.

  • Radioligand Administration: Administer a bolus injection of the radiolabeled ligand via the tail vein.

  • PET Data Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Blood Sampling and Metabolite Analysis: If performing kinetic modeling, collect arterial blood samples at predefined time points. Separate plasma and analyze for the percentage of parent radioligand versus radioactive metabolites.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Perform kinetic modeling of the time-activity curves from different brain regions to estimate parameters such as the volume of distribution (VT).

Data Presentation

Table 1: In Vitro Binding Affinities

TargetKi (nM)
Sigma-1 Receptor1.5
Sigma-2 Receptor> 1000
5-HT1A Receptor850
Dopamine D2 Receptor> 2000

Table 2: In Vivo Pharmacokinetic Parameters in Rodent Brain

Brain RegionVT (mL/cm³)
Cerebellum2.5
Cortex4.8
Hippocampus5.2
Thalamus4.5

Conclusion

The protocols and workflows detailed in these application notes provide a comprehensive framework for the design, synthesis, and evaluation of novel PET ligands originating from this compound. Through systematic in vitro and in vivo characterization, promising candidates can be identified for further development as valuable tools for molecular imaging in neuroscience and oncology research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The information is structured to address specific challenges that may be encountered during the synthesis, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis beginning with the construction of the pyrimidine ring, followed by hydrolysis of an ester intermediate. A plausible route starts with the condensation of trifluoroacetamidine with a β-ketoester derivative to form the ethyl ester of the target molecule, which is then hydrolyzed to yield the final carboxylic acid.

Q2: I am observing a low yield in the initial pyrimidine ring formation step. What are the likely causes?

Low yields in pyrimidine synthesis, particularly in the initial condensation step, can often be attributed to several factors.[1] These include the purity of the starting materials, suboptimal reaction conditions such as temperature and reaction time, and the choice of catalyst and solvent.[1][2] Ensuring that all reactants are of high purity and that the reaction is carried out under anhydrous conditions where necessary is crucial.[1]

Q3: Are there any common side products to be aware of during the synthesis?

Yes, side reactions can occur. For instance, in the Pinner synthesis of pyrimidines, which uses similar precursors, side reactions can include self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine starting material.[1][2] In reactions like the Biginelli synthesis, the formation of a Hantzsch-type 1,4-dihydropyridine is a common fluorescent byproduct.[1][2]

Q4: My final product, the carboxylic acid, is difficult to purify. What methods are recommended?

Purification of carboxylic acids can be challenging. A common method is to dissolve the crude product in an aqueous alkali solution and extract it with an organic solvent like diethyl ether to remove neutral and basic impurities. The aqueous layer is then acidified to precipitate the carboxylic acid, which can be collected by filtration and further purified by recrystallization from a suitable solvent.[3]

Q5: During the hydrolysis of the ethyl ester to the carboxylic acid, I am experiencing incomplete conversion. How can I drive the reaction to completion?

Incomplete hydrolysis can be due to insufficient base or acid, a short reaction time, or low reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. If the reaction stalls, you can try increasing the temperature, extending the reaction time, or adding more of the hydrolyzing agent (e.g., NaOH or HCl).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Impure trifluoroacetamidine hydrochloride.Use freshly prepared or purified amidine, as it can be hygroscopic and prone to hydrolysis.[1][2]
Suboptimal reaction temperature.The optimal temperature can vary depending on the specific substrates. Monitor the reaction by TLC to avoid decomposition at high temperatures.[1]
Incorrect choice or amount of base.The stoichiometry and choice of base (e.g., sodium ethoxide) are critical for promoting cyclization and minimizing side reactions.[1]
Presence of water in the reaction.Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]
Formation of a Yellow, Fluorescent Byproduct Competing Hantzsch-type 1,4-dihydropyridine (DHP) formation.This can occur if ammonia is formed, for example, from the decomposition of urea at high temperatures. Running the reaction at a lower temperature can reduce the formation of this byproduct.[1][2]
Incomplete Hydrolysis of the Ethyl Ester Insufficient hydrolyzing agent (acid or base).Increase the equivalents of the hydrolyzing agent.
Low reaction temperature or short reaction time.Increase the reaction temperature (refluxing is common) and/or extend the reaction time. Monitor progress by TLC.
Steric hindrance.While less common for this specific molecule, bulky substituents can slow down hydrolysis. Consider using a stronger hydrolyzing agent or more forcing conditions.
Difficulty in Isolating the Carboxylic Acid Product remains dissolved in the aqueous layer after acidification.If the product is water-soluble, you may need to saturate the aqueous layer with NaCl (salting out) before extraction with an organic solvent.
Oily product instead of a solid precipitate.Try cooling the solution in an ice bath to induce crystallization. If it remains an oil, attempt to extract it with an appropriate organic solvent.
Product Purity Issues Presence of unreacted starting materials.Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.
N-acylurea byproducts (if urea is used).Recrystallization is often an effective method for removing these impurities.[2]

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol.

  • Addition of Base: Slowly add sodium metal to the ethanol to generate sodium ethoxide in situ.

  • Addition of Reactants: To the sodium ethoxide solution, add ethyl 2-ethoxymethylene-3-oxobutanoate and trifluoroacetamidine hydrochloride.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. The product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from a suitable solvent such as ethanol/water.

Visualizations

Synthesis_Pathway Trifluoroacetamidine HCl Trifluoroacetamidine HCl Intermediate_Ester Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoroacetamidine HCl->Intermediate_Ester NaOEt, EtOH, Reflux Ethyl 2-ethoxymethylene-3-oxobutanoate Ethyl 2-ethoxymethylene-3-oxobutanoate Ethyl 2-ethoxymethylene-3-oxobutanoate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1_Yield Check Yield of Intermediate Ester Start->Check_Step1_Yield Troubleshoot_Step1 Troubleshoot Step 1: - Check reactant purity - Optimize temperature/time - Verify base stoichiometry - Ensure anhydrous conditions Check_Step1_Yield->Troubleshoot_Step1 Low Check_Step2_Completion Check Completion of Hydrolysis (TLC) Check_Step1_Yield->Check_Step2_Completion Good Troubleshoot_Step1->Check_Step2_Completion Re-run Step 1 Troubleshoot_Step2 Troubleshoot Step 2: - Increase reaction time/temp - Add more NaOH/HCl Check_Step2_Completion->Troubleshoot_Step2 Incomplete Check_Purification Review Purification Protocol Check_Step2_Completion->Check_Purification Complete Troubleshoot_Step2->Check_Purification Re-run Step 2 Troubleshoot_Purification Troubleshoot Purification: - Adjust pH for precipitation - Use salting out technique - Recrystallize from different solvent Check_Purification->Troubleshoot_Purification Impure Product End Optimized Yield Check_Purification->End Pure Product Troubleshoot_Purification->End

Caption: Troubleshooting workflow for optimizing synthesis yield.

References

purification challenges for 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Question: My final product has a low melting point and appears oily, suggesting the presence of impurities. How can I purify it?

Answer: An oily appearance and a depressed melting point are common indicators of residual solvents or organic impurities. A multi-step purification approach is recommended.

First, attempt a recrystallization. Due to the polar nature of the carboxylic acid and the pyrimidine ring, a solvent system of ethanol/water or isopropanol/heptane is a good starting point. If the compound is still impure, column chromatography is advisable.

Question: I am observing a persistent impurity with a similar polarity to my product, making chromatographic separation difficult. What are my options?

Answer: When dealing with impurities of similar polarity, several advanced techniques can be employed.

  • Acid-Base Extraction: Convert the carboxylic acid to its salt form to alter its solubility. Dissolve the crude product in a suitable organic solvent like ethyl acetate and extract it with an aqueous base (e.g., 1M NaOH). The salt of your product will move to the aqueous layer, while non-acidic impurities will remain in the organic layer. Subsequently, acidify the aqueous layer with an acid like 1M HCl to precipitate the purified carboxylic acid, which can then be filtered and dried.[1]

  • Derivative Formation: Temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester will have a different polarity, which may allow for easier separation from the impurity via chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.[1]

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is a common choice for separating polar acidic compounds.[2]

Question: My purification yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield can stem from several factors throughout the synthesis and purification process.

  • Incomplete Reaction: Ensure the initial synthesis has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.

  • Loss During Extraction: During acid-base extractions, ensure the pH is sufficiently high (at least 2 pH units above the pKa of the acid) to fully deprotonate and dissolve the product in the aqueous layer. Conversely, ensure the pH is low enough (at least 2 pH units below the pKa) to fully protonate and precipitate the product.[1]

  • Co-precipitation with Impurities: If the product is crashing out of solution with impurities during recrystallization, try a slower cooling rate or use a different solvent system.

  • Adsorption onto Silica Gel: Carboxylic acids can sometimes irreversibly adsorb to silica gel during column chromatography. To mitigate this, a small amount of acetic or formic acid can be added to the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a cool, dry place, away from incompatible materials such as strong bases. For long-term storage, keeping it at -20°C is recommended.

Q2: What are the common impurities I should look out for during synthesis?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions (such as decarboxylation of the product), and residual solvents from the reaction or workup.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹⁹F): To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To determine the molecular weight and identify trace impurities.

  • HPLC: To quantify the purity of the compound.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Potential Impurities and Their Characteristics

ImpurityPossible OriginDistinguishing FeatureSuggested Removal Method
Unreacted Starting MaterialsIncomplete reactionDifferent chromatographic retention time and spectroscopic signalsColumn Chromatography
Decarboxylated ByproductHigh reaction temperatureLower molecular weight, less polarColumn Chromatography, Recrystallization
Residual Solvents (e.g., Toluene, THF)Workup/PurificationCharacteristic signals in ¹H NMRHigh vacuum drying, Recrystallization
Bis-pyrimidine ImideSide reaction during amidation steps in synthesisHigher molecular weightTreatment with aqueous base (e.g., 1M NaOH)[3]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, heptane) to find a suitable single or binary solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. To improve the separation and reduce tailing of the acidic product, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound) recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Assess Purity (TLC, LC-MS, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity Acceptable column_chromatography Perform Column Chromatography (Silica Gel, Hexanes/EtOAc + AcOH) purity_check1->column_chromatography Impure purity_check2 Assess Purity column_chromatography->purity_check2 purity_check2->pure_product Purity Acceptable acid_base_extraction Consider Acid-Base Extraction purity_check2->acid_base_extraction Impurity Co-elutes prep_hplc Consider Preparative HPLC purity_check2->prep_hplc High Purity Needed

Caption: Troubleshooting workflow for the purification of the target compound.

Logical_Relationship_Impurity_Removal crude Crude Product extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography crude->chromatography non_polar Non-polar Impurities organic_layer Organic Layer (Non-polar Impurities) non_polar->organic_layer polar Polar Impurities (Similar Polarity) polar->chromatography acidic Target Acidic Product acidic->chromatography aqueous_layer Aqueous Layer (Product Salt) acidic->aqueous_layer extraction->aqueous_layer Aqueous Base extraction->organic_layer Organic Solvent purified_product Purified Product chromatography->purified_product Elution aqueous_layer->purified_product Acidification

Caption: Logical relationships in impurity removal strategies.

References

Technical Support Center: Synthesis of Pyrimidine-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of pyrimidine-5-carboxylic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Pyrimidine-5-Carboxylic Acid

Question: I am experiencing a low yield of my target pyrimidine-5-carboxylic acid, with a significant amount of unreacted starting materials remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in pyrimidine synthesis can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1]

Here are some troubleshooting steps to improve your yield:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, verify that the concentration is appropriate for the reaction scale.[1]

  • Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

  • Solvent Choice: The solvent can significantly impact the solubility of reactants and the overall reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to enhance yields for certain substrates.[1]

  • Reactant Purity: Impurities present in the starting materials can hinder the reaction. Ensure that all reactants are of high purity before commencing the synthesis.

Issue 2: Formation of a Fluorescent Byproduct in Biginelli-type Reactions

Question: My reaction mixture is exhibiting fluorescence, and purification of the desired product is proving difficult. What is this fluorescent compound, and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1][2]

To minimize the formation of the Hantzsch DHP byproduct, consider the following adjustments:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote one pathway over the other.[1]

  • Order of Addition: In some cases, adding the urea last can help to minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]

Issue 3: Incomplete Cyclization of Intermediates

Question: I am observing the accumulation of an intermediate and incomplete formation of the pyrimidine ring. How can I drive the reaction towards complete cyclization?

Answer: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.

Here are some troubleshooting steps to promote cyclization:

  • Catalyst Addition: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.

  • Extended Reaction Time: Some cyclization reactions are inherently slow and may require longer reaction times to achieve completion.

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.

Frequently Asked Questions (FAQs)

Q1: What is a common side product in the synthesis of pyrimidine-5-carboxylic acid p-tolylamide and how can it be addressed?

A1: A significant impurity, often observed at 10-20%, is an imide formed from the desired product where two acyl-pyrimidine fragments are attached to the aniline nitrogen atom. This side product can be converted back to the desired product by treating the reaction mixture with 1M aqueous NaOH, which also hydrolyzes the imide to the pyrimidine carboxylic acid, thereby increasing the isolated yield of the target amide.[3]

Q2: How can I purify my crude pyrimidine-5-carboxylic acid?

A2: Purification can often be achieved through recrystallization from a suitable solvent, such as ethanol.[1] For acidic products, an acid-base extraction can be effective. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its salt. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure acid, which can be collected by filtration.[4] Column chromatography using silica gel is also a common purification method.[5]

Q3: What are some general considerations for handling reagents in pyrimidine synthesis?

A3: For syntheses involving amidines, it is critical to use freshly prepared or purified amidine salts, as they can be hygroscopic and may hydrolyze over time. Ensuring strictly anhydrous conditions is also crucial, as water can lead to the hydrolysis of intermediates and starting materials.[1]

Data Presentation

Table 1: Influence of Reaction Temperature on Biginelli vs. Hantzsch Product Ratio

Reaction Temperature (°C)Desired DHPM Yield (%)Hantzsch DHP Yield (%)
608510
807225
1005540

Note: Yields are approximate and can vary based on specific substrates and catalysts.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts

This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, particularly those without substitution at the 4-position.[5][6]

Materials:

  • Methyl formate

  • Methyl 3,3-dimethoxypropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Amidinium salts

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[5]

    • Stir the reaction mixture at room temperature for 12-16 hours.[5]

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the stable sodium salt.[5]

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[5]

    • Stir the mixture at room temperature and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[5]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 2-substituted pyrimidine-5-carboxylic ester.

Visualizations

Biginelli_vs_Hantzsch Biginelli vs. Hantzsch Reaction Pathways Aldehyde Aldehyde Biginelli_Product Desired Dihydropyrimidinone (DHPM) Aldehyde->Biginelli_Product Hantzsch_Product Hantzsch Dihydropyridine (DHP Byproduct) Aldehyde->Hantzsch_Product Ketoester β-Ketoester Ketoester->Biginelli_Product Ketoester->Hantzsch_Product 2 eq. Urea Urea Urea->Biginelli_Product Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp Ammonia->Hantzsch_Product Troubleshooting_Workflow Troubleshooting Workflow for Pyrimidine Synthesis Start Low Yield or Side Product Formation Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Start->Analysis Unreacted_SM Unreacted Starting Materials? Analysis->Unreacted_SM Analysis->Unreacted_SM Known_Byproduct Known Byproduct Identified? Unreacted_SM->Known_Byproduct No Unreacted_SM->Known_Byproduct Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Catalyst Unreacted_SM->Optimize_Conditions Yes Unreacted_SM->Optimize_Conditions Unknown_Impurity Unknown Impurity? Known_Byproduct->Unknown_Impurity No Known_Byproduct->Unknown_Impurity Modify_Protocol Modify Protocol: - Change order of addition - Use alternative reagents Known_Byproduct->Modify_Protocol Yes Known_Byproduct->Modify_Protocol Purification Isolate and Characterize Impurity Unknown_Impurity->Purification Yes Unknown_Impurity->Purification Purify_SM Check Purity of Starting Materials Optimize_Conditions->Purify_SM

References

Technical Support Center: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound?

A1: this compound is a weakly acidic compound, and its solubility is significantly influenced by the pH of the solvent. Its hydrophobic trifluoromethyl and methyl groups contribute to low aqueous solubility at neutral and acidic pH.

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, its solubility is pH-dependent. In acidic to neutral aqueous solutions, the compound exists predominantly in its non-ionized, less soluble form. As the pH increases (becomes more alkaline), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more water-soluble.[1][2] This is a common characteristic of acidic drugs.[3]

Q3: What are the recommended starting solvents for this compound?

A3: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended. For aqueous solutions, it is advisable to start with a basic buffer (pH > 7) to facilitate dissolution.

Q4: Can I improve the aqueous solubility without significant pH modification?

A4: Yes, several techniques can enhance aqueous solubility with minimal pH changes. These include the use of co-solvents, cyclodextrins, and other excipients. These methods work by altering the properties of the solvent or by forming inclusion complexes with the compound to increase its apparent solubility.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my aqueous buffer (pH 7.4).
Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility at neutral pH Increase the pH of the buffer. Add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH.The compound should dissolve as the pH increases and the more soluble salt form is generated.
Insufficient mixing or time Ensure vigorous vortexing or sonication. Allow the mixture to equilibrate for an extended period (e.g., several hours) with agitation.Increased contact time and energy may facilitate the dissolution of the solid particles.
Precipitation from a stock solution When diluting a concentrated organic stock solution into an aqueous buffer, add the stock solution slowly to the buffer while vortexing to avoid localized high concentrations that can lead to precipitation.Gradual addition and rapid mixing will help to keep the compound in solution.
Issue 2: The compound precipitates out of solution after pH adjustment.
Possible Cause Troubleshooting Step Expected Outcome
pH drift Re-verify the pH of the final solution. The buffering capacity may have been exceeded. Use a buffer with a higher buffering capacity or adjust the pH again.The compound should redissolve once the desired alkaline pH is re-established and maintained.
Common ion effect If using a buffer containing an ion that can form a less soluble salt with the compound, consider switching to a different buffer system.The solubility may be improved by avoiding the formation of a less soluble salt.
Supersaturation The solution may have been temporarily supersaturated. Try preparing the solution at a slightly lower concentration.A stable solution at a slightly lower concentration may be achievable.

Data Presentation

Solvent System Expected Solubility Rationale
Water (pH < 5) Very LowThe compound is in its protonated, non-ionized form, which has limited aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4) Low to ModeratePartial ionization occurs, leading to some improvement in solubility compared to acidic conditions.
Alkaline Buffer (pH > 8) HighThe carboxylic acid is deprotonated to its more soluble salt form.
Dimethyl Sulfoxide (DMSO) HighA polar aprotic solvent that is effective at solvating a wide range of organic molecules.
Ethanol Moderate to HighA polar protic solvent that can engage in hydrogen bonding and effectively solvate the compound.
Aqueous solution with Co-solvents (e.g., 10% DMSO) ModerateThe organic co-solvent reduces the overall polarity of the solvent, enhancing the solubility of the hydrophobic compound.
Aqueous solution with Cyclodextrins Moderate to HighCyclodextrins can form inclusion complexes, encapsulating the hydrophobic regions of the molecule and increasing its apparent aqueous solubility.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Protocol 2: pH-Dependent Solubility Profile

This protocol assesses the solubility of the compound across a range of pH values.

  • Buffer Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Solubility Determination:

    • Follow the steps outlined in Protocol 1 for each prepared buffer.

  • Data Analysis:

    • Plot the measured solubility as a function of pH to generate a pH-solubility profile. This will visually demonstrate the increase in solubility at higher pH values.

Protocol 3: Co-solvent Solubility Enhancement

This protocol evaluates the effect of a co-solvent on the aqueous solubility of the compound.

  • Co-solvent Solution Preparation:

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% DMSO in PBS pH 7.4).

  • Solubility Determination:

    • Follow the steps outlined in Protocol 1 for each co-solvent solution.

  • Data Analysis:

    • Plot the measured solubility as a function of the co-solvent concentration to determine the extent of solubility enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Buffer prep_compound->add_excess prep_buffer Prepare Buffer prep_buffer->add_excess equilibrate Equilibrate (24-48h with agitation) add_excess->equilibrate sample Collect and Filter Supernatant equilibrate->sample quantify Quantify by HPLC/LC-MS sample->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining aqueous solubility.

troubleshooting_workflow decision decision outcome outcome issue issue start Start: Compound Insoluble in Aqueous Buffer check_ph Is pH > 8? start->check_ph adjust_ph Increase pH with Base check_ph->adjust_ph No check_mixing Sufficient Agitation/Time? check_ph->check_mixing Yes dissolved Compound Dissolved adjust_ph->dissolved increase_mixing Increase Vortexing/Sonication Time check_mixing->increase_mixing No check_cosolvent Co-solvent Acceptable? check_mixing->check_cosolvent Yes increase_mixing->dissolved add_cosolvent Add Co-solvent (e.g., DMSO) check_cosolvent->add_cosolvent Yes not_dissolved Still Insoluble: Consider Cyclodextrins check_cosolvent->not_dissolved No add_cosolvent->dissolved

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Recrystallization of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Compound does not dissolve - Insufficient solvent volume.- Incorrect solvent choice.- Gradually add more solvent while heating and stirring.- Select a more suitable solvent or a solvent mixture.
Compound "oils out" instead of crystallizing - Solution is supersaturated.- Cooling rate is too fast.- Impurities are present.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Ensure the cooling process is gradual; consider using a Dewar flask or insulating the crystallization vessel.- Perform a preliminary purification step, such as an acid-base wash.
No crystal formation upon cooling - Solution is not sufficiently saturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration of the compound.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
Low recovery of the purified compound - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the compound from crashing out.
Product is still impure after recrystallization - Inappropriate solvent choice that does not effectively exclude impurities.- Co-precipitation of impurities.- Attempt recrystallization with a different solvent system.- For acidic compounds, a purification method involving dissolution in an aqueous base, extraction of neutral impurities with an organic solvent, and subsequent re-acidification to precipitate the pure acid can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general principles for purifying carboxylic acids like this compound?

A1: Solid carboxylic acids are typically purified by repeated crystallization.[1] This process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals. An alternative method involves an acid-base extraction.[1] The carboxylic acid is dissolved in an aqueous base, washed with an organic solvent to remove neutral and basic impurities, and then precipitated by adding acid.[1]

Q2: Which solvents are recommended for the recrystallization of pyrimidine carboxylic acids?

Q3: How can I monitor the purity of my compound during the recrystallization process?

A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of a purification.[2] By comparing the TLC profile of your recrystallized material against the crude material and a reference standard (if available), you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[3]

Q4: My compound is a white to off-white powder. Does the color indicate purity?

A4: While a pure compound is often white, color can sometimes be attributed to minor impurities. For instance, 6-Oxo-3H-pyrimidine-4-carboxylic acid is described as a white to off-white powder.[3] If the color persists after recrystallization, further purification steps, such as treatment with activated carbon (if appropriate for the compound's stability) or employing the acid-base purification technique, may be necessary.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent and specific volumes should be determined empirically.

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a funnel with filter paper and the receiving flask with a small amount of the hot solvent. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Does the compound dissolve in hot solvent? start->dissolve oiling_out Does the compound 'oil out'? dissolve->oiling_out Yes add_more_solvent Add more solvent or try a different solvent dissolve->add_more_solvent No crystals_form Do crystals form upon cooling? oiling_out->crystals_form No slow_cooling Add a small amount of hot solvent and cool slowly oiling_out->slow_cooling Yes purity_check Is the product pure? crystals_form->purity_check Yes induce_crystallization Induce crystallization (scratch/seed) crystals_form->induce_crystallization No end_success Recrystallization Successful purity_check->end_success Yes rerun_recrystallization Re-run recrystallization with a different solvent or use acid-base purification purity_check->rerun_recrystallization No end_fail Review Protocol/Seek Further Assistance add_more_solvent->dissolve slow_cooling->crystals_form induce_crystallization->crystals_form rerun_recrystallization->start rerun_recrystallization->end_fail

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound with an amidine or a related nitrogen-containing functional group. For this compound, a plausible synthetic route involves the reaction of a trifluoromethyl-containing amidine with an ethyl or methyl ester of 2-acetyl-3-oxobutanoic acid or a similar β-ketoester. Common precursors can include trifluoroacetamidine and ethyl acetoacetate derivatives.[][2]

Q2: What are the likely impurities that can form during the synthesis?

Impurities can arise from various sources, including starting materials, by-products, intermediates, and degradation products.[3] Potential impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: Residual trifluoroacetamidine or the β-ketoester.

  • Isomeric Byproducts: Formation of a regioisomer, such as 6-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, depending on the reaction conditions.

  • Hydrolysis Products: Hydrolysis of the trifluoromethyl group to a carboxylic acid under harsh acidic or basic conditions.

  • Decarboxylation Products: Loss of the C5-carboxylic acid group under high temperatures.

  • Side-Reaction Products: Products from self-condensation of the starting materials or reactions with solvents.

Q3: What analytical techniques are recommended for identifying impurities in the final product?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3][4] Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): A primary technique for separating and quantifying impurities.[3][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of impurities, which aids in structure elucidation.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile organic impurities and residual solvents.[3]

Q4: How can I remove identified impurities?

The method for impurity removal depends on the nature of the impurity and the desired purity level of the final product. Common purification techniques include:

  • Recrystallization: Effective for removing impurities with different solubility profiles.

  • Preparative Chromatography: High-resolution technique for isolating the desired compound from closely related impurities.[5]

  • Acid-Base Extraction: Useful for separating acidic or basic impurities from the main compound.

Q5: What are the expected spectral characteristics for pure this compound?

While specific spectral data can vary with the solvent and instrument, general expectations for the pure compound are:

  • ¹H NMR: A singlet for the methyl protons, a singlet for the pyrimidine proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), the pyrimidine ring carbons, and the carboxylic acid carbonyl carbon.[6]

  • ¹⁹F NMR: A singlet for the trifluoromethyl group.

Troubleshooting Guides

Problem: Unexpected Peak Observed in HPLC Analysis

An unexpected peak in the HPLC chromatogram indicates the presence of an impurity. The following guide will help in identifying the source of the impurity.

Troubleshooting Workflow for Unexpected HPLC Peak

G Troubleshooting Workflow: Unexpected HPLC Peak start Unexpected Peak in HPLC check_sm Analyze Starting Materials by HPLC start->check_sm peak_match Does the peak match a starting material? check_sm->peak_match unreacted_sm Conclusion: Unreacted Starting Material peak_match->unreacted_sm Yes lc_ms Perform LC-MS Analysis peak_match->lc_ms No mw_match Does MW match expected product? lc_ms->mw_match isomer Possible Regioisomer. Perform 2D NMR. mw_match->isomer Yes unknown Unknown Impurity. Further characterization needed (e.g., preparative HPLC & NMR). mw_match->unknown No degradation Consider Degradation. Analyze aged sample. unknown->degradation

Caption: A logical workflow for troubleshooting an unexpected peak in an HPLC analysis.

Quantitative Data Example: HPLC Analysis under Different Reaction Conditions

ConditionRetention Time of Main Product (min)Area % of Main ProductRetention Time of Impurity A (min)Area % of Impurity ARetention Time of Impurity B (min)Area % of Impurity B
Standard 10.298.5%8.50.8%12.10.7%
High Temp 10.292.1%8.51.2%14.36.7%
Excess Amidine 10.295.3%7.14.1%12.10.6%
Problem: Low Yield of the Final Product

A low yield can be attributed to incomplete reactions, side reactions, or product degradation.

Possible Causes and Solutions:

  • Incomplete Reaction: Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time, temperature, or adding more of the limiting reagent.

  • Side Reactions: Analyze the crude product by LC-MS to identify major byproducts. Adjusting the stoichiometry of reactants or changing the solvent may minimize side reactions.

  • Product Degradation: If the product is sensitive to heat or pH, consider milder reaction conditions or a different workup procedure.

Problem: Poor Solubility of the Final Product

Poor solubility can hinder purification and formulation efforts.

Possible Causes and Solutions:

  • Presence of Insoluble Impurities: Analyze the insoluble material separately to identify its nature. A different purification method, such as hot filtration, may be required.

  • Incorrect Crystalline Form (Polymorphism): Different crystalline forms of the same compound can have vastly different solubilities. Characterize the solid form using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Experiment with different crystallization solvents and conditions to obtain a more soluble polymorph.

Experimental Protocols

Protocol: HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities.

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Visualizations

General Workflow for Impurity Identification

G General Workflow for Impurity Identification start Crude Product hplc HPLC Analysis for Purity Assessment start->hplc lc_ms LC-MS for Molecular Weight Determination hplc->lc_ms prep_hplc Preparative HPLC for Impurity Isolation lc_ms->prep_hplc nmr NMR Spectroscopy for Structure Elucidation prep_hplc->nmr report Impurity Profile Report nmr->report

Caption: A streamlined workflow for the identification and characterization of impurities.

Hypothetical Signaling Pathway

For researchers in drug development, understanding the biological context of a synthesized molecule is crucial. Below is a hypothetical signaling pathway where this compound acts as an inhibitor.

G Hypothetical Inhibition of Kinase Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Promotes inhibitor 4-Methyl-2-(trifluoromethyl) pyrimidine-5-carboxylic acid inhibitor->kinase2 Inhibits

Caption: A diagram illustrating the hypothetical inhibitory action of the title compound on a cellular signaling pathway.

References

preventing decarboxylation of pyrimidine-5-carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-5-carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with these compounds, with a particular focus on preventing unwanted decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why are pyrimidine-5-carboxylic acids prone to decarboxylation?

Pyrimidine-5-carboxylic acids are susceptible to decarboxylation, the loss of carbon dioxide (CO₂), due to the electron-deficient nature of the pyrimidine ring. The pyrimidine ring can stabilize the negative charge that develops on the ring during the transition state of the decarboxylation reaction. This reaction is often accelerated by heat.

Q2: What are the primary factors that promote decarboxylation?

The main factors that promote the decarboxylation of pyrimidine-5-carboxylic acids are:

  • Temperature: Elevated temperatures are the most significant driver of decarboxylation.

  • pH: Acidic conditions can promote decarboxylation by protonating the pyrimidine ring, which can further stabilize the transition state. The zwitterionic form of related heteroaromatic carboxylic acids has been implicated in facilitating decarboxylation.

  • Reaction Time: Longer reaction times, especially at elevated temperatures, increase the likelihood of decarboxylation.

Q3: How does the position of the carboxylic acid group on the pyrimidine ring affect its stability?

The position of the carboxyl group is critical. For instance, 5-carboxyuracil and 5-carboxycytosine are significantly more prone to decarboxylation than 6-carboxyuracil (orotic acid).[1] This highlights the electronic influence of the ring nitrogens on the stability of the C-C bond between the ring and the carboxyl group.

Troubleshooting Guides

Issue 1: Decarboxylation during Amide Coupling Reactions

You are attempting to form an amide bond with a pyrimidine-5-carboxylic acid, but you are observing significant formation of the decarboxylated pyrimidine byproduct.

Possible Causes and Solutions:

  • High Reaction Temperature: Many standard amide coupling protocols that utilize heating are likely to induce decarboxylation.

    • Solution: Employ coupling conditions that are effective at or below room temperature. Choose highly efficient coupling reagents that facilitate rapid amide bond formation at lower temperatures.[2]

  • Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can lead to product loss.

    • Solution: Use a more reactive coupling reagent to shorten the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Choice of Coupling Reagent and Base: Some coupling reagents and bases may require higher temperatures or are less efficient, leading to longer reaction times and a greater chance of decarboxylation.

    • Solution: Opt for modern, highly efficient coupling reagents. Uronium/aminium-based reagents like HATU, HBTU, and COMU are often very effective at low temperatures.[3][4] When using these reagents, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is typically employed.[5][6] For particularly challenging couplings with electron-deficient amines, activating the carboxylic acid as an acyl fluoride in situ at low temperature before adding the amine can be an effective strategy.[7]

Issue 2: Decarboxylation during Esterification Reactions

You are trying to synthesize an ester of a pyrimidine-5-carboxylic acid, but the reaction is yielding the decarboxylated pyrimidine.

Possible Causes and Solutions:

  • Acid-Catalyzed Esterification at High Temperatures (e.g., Fischer Esterification): The combination of strong acid and high heat is a recipe for decarboxylation.

    • Solution: Avoid classical Fischer esterification. Instead, use milder, catalyzed methods that proceed at room temperature or below. The Steglich esterification, which uses a carbodiimide like DCC or EDC and a catalytic amount of DMAP, is a good alternative for acid-sensitive substrates.[8]

  • Formation of a Reactive Intermediate at High Temperature: The initial activation of the carboxylic acid, for example, to an acid chloride with thionyl chloride, might require heating, which can lead to decarboxylation before the esterification step.

    • Solution: If an acid chloride must be formed, use oxalyl chloride with a catalytic amount of DMF in a solvent like dichloromethane (DCM), which often proceeds at room temperature.[2] Alternatively, use coupling reagents that do not require the pre-formation of a highly reactive intermediate at high temperatures.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data regarding the decarboxylation of pyrimidine carboxylic acids and a comparison of common amide coupling reagents.

Table 1: Uncatalyzed Decarboxylation Rates of 5-Carboxypyrimidines in Neutral Solution at 25°C

CompoundRate Constant (s⁻¹)Enthalpy of Activation (ΔH‡, kcal/mol)Reference
5-carboxyuracil (5caU)1.1 x 10⁻⁹25[1]
5-carboxycytosine (5caC)5.0 x 10⁻¹¹27[1]
6-carboxyuracil (orotic acid)1.3 x 10⁻¹⁷-[1]

Table 2: Comparison of Common Amide Coupling Reagents

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TemperatureKey Advantages
EDCHOBt or OxymaDIPEA or Et₃NDCM, DMF0°C to RTWater-soluble byproducts, good for aqueous media.
DCCDMAP (for esters)-DCM, THF0°C to RTInexpensive and effective.
HATU / HBTU-DIPEADMF, NMP0°C to RTHigh efficiency, fast reaction times, suitable for hindered substrates.[4][9]
PyBOP-DIPEADMF, DCM0°C to RTByproducts are less hazardous than BOP.[4]
T3P® (Propylphosphonic Anhydride)-Pyridine, Et₃NEtOAc, THF0°C to RTEffective, byproducts are water-soluble.
Acyl Fluoride (in situ)-DIPEADCMRT to elevatedGood for electron-deficient amines and hindered substrates.[7]

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Amide Coupling using HATU

This protocol is designed to minimize decarboxylation by maintaining a low reaction temperature and using a highly efficient coupling reagent.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrimidine-5-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Addition of Base and Amine: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution, followed by the amine (1.1 eq.).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reagent Addition: Add HATU (1.1 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

If subsequent reactions in the synthetic route are incompatible with the free carboxylic acid and risk decarboxylation, it can be protected as an ester.

  • Esterification: To a solution of the pyrimidine-5-carboxylic acid in methanol, cool to 0°C and add thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude methyl ester can be purified by chromatography or crystallization.

  • Subsequent Reactions: Perform the desired synthetic transformations on other parts of the molecule. The methyl ester is generally stable to a wide range of reaction conditions.[10][11]

  • Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid using aqueous base (e.g., LiOH in THF/water) at room temperature.[12] Subsequent careful acidification will yield the desired carboxylic acid.

Visualizations

Decarboxylation_Mechanism Decarboxylation Mechanism of Pyrimidine-5-Carboxylic Acid cluster_start Starting Material cluster_transition Transition State cluster_products Products start Pyrimidine-5-Carboxylic Acid ts Stabilized Carbanion-like Transition State start->ts Heat / Acid prod1 Decarboxylated Pyrimidine ts->prod1 prod2 Carbon Dioxide (CO2) ts->prod2

Caption: Mechanism of decarboxylation of pyrimidine-5-carboxylic acid.

Workflow Workflow for Preventing Decarboxylation start Reaction with Pyrimidine-5-Carboxylic Acid q_temp Is elevated temperature required? start->q_temp protect Consider protecting the carboxylic acid group (e.g., as a methyl ester). q_temp->protect Yes low_temp_cond Use low-temperature reaction conditions (0°C to RT). q_temp->low_temp_cond No a_temp_yes Yes a_temp_no No monitor Monitor reaction closely and minimize reaction time. protect->monitor q_coupling Amide or Ester Formation? low_temp_cond->q_coupling amide_reagent Use high-efficiency coupling reagent (e.g., HATU, COMU) with a non-nucleophilic base (e.g., DIPEA). q_coupling->amide_reagent Amide ester_reagent Use mild esterification method (e.g., Steglich esterification with DCC/DMAP). q_coupling->ester_reagent Ester a_amide Amide a_ester Ester amide_reagent->monitor ester_reagent->monitor

Caption: Decision workflow for selecting reaction conditions.

References

stability of the trifluoromethyl group on the pyrimidine ring under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated pyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the trifluoromethyl (CF3) group on the pyrimidine ring under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group on a pyrimidine ring in general?

The trifluoromethyl group is exceptionally stable when attached to an aromatic ring like pyrimidine.[1] This stability is attributed to the high strength of the carbon-fluorine (C-F) bond. The introduction of a CF3 group into a molecule often enhances its metabolic stability and resistance to enzymatic degradation, which is a significant advantage in drug discovery.[1][2] While the pyrimidine ring itself can undergo various reactions, the C-CF3 bond is typically the last to break under common experimental conditions.

Q2: Will the trifluoromethyl group be stable under acidic conditions?

Yes, the trifluoromethyl group is highly resistant to acidic hydrolysis. Due to its strong electron-withdrawing nature, it deactivates the pyrimidine ring towards electrophilic attack.[3] Standard laboratory procedures involving acidic workups or reactions in acidic media (e.g., using HCl, H2SO4, or TFA) are highly unlikely to cause cleavage of the C-CF3 bond. Degradation, if observed, is more likely to occur elsewhere on the molecule or on the pyrimidine ring itself, depending on other substituents.

Q3: What happens to the trifluoromethyl group under strong basic conditions?

The C-CF3 bond is also very stable under basic conditions. While the pyrimidine ring is π-deficient and can be susceptible to nucleophilic attack, direct cleavage of the trifluoromethyl group by common bases (e.g., NaOH, K2CO3, Et3N) is not a typical reaction pathway. However, extremely harsh conditions, such as the use of very strong bases in combination with specific reagents, could potentially lead to unexpected reactivity, though this is rare.[4]

Q4: Can the trifluoromethyl group be affected by oxidizing agents?

The trifluoromethyl group is inert to most common oxidizing agents used in organic synthesis (e.g., hydrogen peroxide, m-CPBA, KMnO4). In fact, other parts of the molecule are far more likely to be oxidized. For instance, N-oxidation of the pyrimidine ring nitrogens can occur with reagents like a mixture of hydrogen peroxide and trifluoroacetic anhydride.[5] The C-CF3 bond itself remains intact under these conditions.

Q5: Is the C-CF3 bond susceptible to reductive cleavage?

Cleavage of the C-CF3 bond via reduction is very difficult and requires specialized, powerful reducing systems that are not typically used in standard laboratory practice. Some advanced research methods have shown that reductive detrifluoromethylation can be achieved using earth-abundant alkoxide bases with silane hydrides, particularly for CF3 groups at activated positions on a pyridine ring.[4] However, under common reductive conditions like catalytic hydrogenation (e.g., H2/Pd-C), the trifluoromethyl group is stable.

Q6: How does high temperature or light (photostability) affect the trifluoromethyl group on a pyrimidine ring?

Trifluoromethylated compounds generally exhibit high thermal stability.[2] Decomposition at high temperatures is more likely to involve the pyrimidine ring or other functional groups.[2] Similarly, the C-CF3 bond is generally stable to UV light exposure in photostability studies. Any observed photodegradation is typically associated with the heterocyclic ring system, which can undergo various photochemical reactions.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving trifluoromethyl pyrimidine derivatives.

Problem: I'm observing unexpected degradation or side products in my reaction.

If you suspect instability, it is crucial to determine if the degradation is related to the trifluoromethyl group or another part of your molecule.

dot

TroubleshootingWorkflow start Unexpected degradation or side product observed analyze Analyze reaction mixture using 19F NMR and LC-MS start->analyze check_cf3 Is the CF3 group the site of reaction? cf3_intact 19F NMR shows CF3 signal is intact. LC-MS shows mass loss inconsistent with CF3. check_cf3->cf3_intact  Yes cf3_lost 19F NMR signal is lost or shifted. LC-MS shows mass loss of 69 amu. check_cf3->cf3_lost  No analyze->check_cf3 pathway1 Degradation is on the pyrimidine ring or other functional groups. cf3_intact->pathway1 pathway2 Potential C-CF3 bond cleavage (rare). cf3_lost->pathway2 solution1 Troubleshoot other reactive sites. Consider modifying reaction conditions (lower temp, milder reagents). pathway1->solution1 solution2 Review reaction conditions. Are extreme reducing agents, photoredox catalysts, or very strong nucleophiles present? Consult literature on C-F bond activation. pathway2->solution2

Caption: Troubleshooting workflow for unexpected degradation.

Step 1: Characterize the Byproduct(s)

  • ¹⁹F NMR: This is the most direct way to check the status of the trifluoromethyl group. A persistent singlet in the expected region indicates the CF3 group is likely intact.

  • LC-MS/HRMS: Compare the mass of the starting material and the unknown product. A loss of 69 amu (the mass of CF3) is a strong indicator of C-CF3 bond cleavage.

Step 2: Evaluate the Reaction Conditions

  • If the CF3 group is intact, degradation is occurring elsewhere. The electron-withdrawing nature of the CF3 group makes the pyrimidine ring's carbon atoms (especially at positions 2, 4, and 6) electrophilic and susceptible to nucleophilic attack. Review your reagents for strong nucleophiles.

  • If C-CF3 cleavage is confirmed, carefully examine your reaction conditions. This is a rare event and typically requires highly specific and energetic conditions, such as photoredox catalysis or potent reducing agents.[7]

Data Summary: Stability Under Forced Degradation

Stress ConditionReagents and ConditionsExpected Degradation of C-CF3 BondLikely Site of Degradation
Acidic Hydrolysis 0.1 M - 1 M HCl, reflux, 24h< 1%Pyrimidine ring (hydrolysis of other functional groups)
Basic Hydrolysis 0.1 M - 1 M NaOH, reflux, 24h< 1%Pyrimidine ring (potential ring opening) or hydrolysis of other functional groups
Oxidation 3% - 30% H₂O₂, RT, 24h< 1%Pyrimidine ring (N-oxidation) or other sensitive moieties
Thermal Stress 105°C, 72h (solid state)NegligiblePyrimidine ring or other functional groups
Photolytic Stress UV Lamp (e.g., 254/365 nm), solid or solutionNegligiblePyrimidine ring system

Experimental Protocols

Protocol: Forced Degradation Study of a Novel Trifluoromethyl Pyrimidine Derivative

This protocol is a general guideline based on ICH Q1A recommendations for stress testing of new drug substances.[10][11][12] Researchers should adapt the conditions based on the specific properties of their compound.

Objective: To assess the intrinsic stability of the trifluoromethyl pyrimidine derivative under various stress conditions and to identify potential degradation products.

Materials:

  • Trifluoromethyl pyrimidine derivative (API)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC with PDA or UV detector, LC-MS, ¹⁹F NMR, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile/Water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Keep at 80°C for 12 hours. At timed intervals (e.g., 2, 4, 8, 12h), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute for analysis.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 80°C for 12 hours. At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[13]

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.[13] Monitor at regular intervals.

    • Thermal Degradation: Place the solid API in a calibrated oven at 105°C for 48 hours. At timed intervals, withdraw samples, dissolve in solvent, and analyze.

    • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A parallel sample should be kept in the dark as a control.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation.

    • Characterize significant degradation products using LC-MS for mass determination and, if possible, isolate for structural elucidation by NMR (including ¹⁹F NMR).

Hypothetical Degradation Pathway

Under harsh hydrolytic conditions, degradation is more likely to involve the pyrimidine ring than the trifluoromethyl group.

dot

DegradationPathway cluster_main Hypothetical Hydrolytic Degradation cluster_cf3 C-CF3 Bond Cleavage Start Trifluoromethyl Pyrimidine Derivative Intermediate Ring-Opened Intermediate (CF3 group intact) Start->Intermediate Harsh Hydrolysis (e.g., strong acid/base, heat) Products Degradation Products (e.g., urea, amino acids, CF3-containing fragments) Intermediate->Products Further Decomposition Cleavage Requires extreme conditions (e.g., photoredox catalysis, potent reducing agents). Not a typical degradation pathway.

Caption: Hypothetical degradation focusing on the pyrimidine ring.

References

choosing the right NMR solvent for 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Solvent Selection

Topic: Choosing the Right NMR Solvent for 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the selection of an appropriate NMR solvent for this compound (CAS 306960-74-7).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the primary considerations when choosing an NMR solvent for this compound?

A1: The primary considerations are:

  • Solubility: The compound must be sufficiently soluble in the deuterated solvent to obtain a good signal-to-noise ratio. Due to the presence of a carboxylic acid group and a pyrimidine ring, the molecule is expected to have moderate to high polarity.

  • Chemical Inertness: The solvent should not react with the analyte.

  • Solvent Signals: The residual solvent signals should not overlap with the signals of interest from the analyte.

  • Exchangeable Protons: The carboxylic acid proton is acidic and can exchange with deuterium in protic solvents (like D₂O or CD₃OD), leading to the disappearance or broadening of the -COOH signal.

Q2: Which NMR solvents are recommended as a starting point for this compound?

A2: Based on the structure, which contains both polar (carboxylic acid, pyrimidine) and non-polar (trifluoromethyl, methyl) groups, the following solvents are recommended for initial solubility tests:

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for polar and acidic compounds. It is aprotic, so the carboxylic acid proton signal should be observable, although it may be broad. Several publications on similar trifluoromethylated pyrimidine derivatives report the use of DMSO-d₆.[1][2][3][4][5]

  • Chloroform-d (CDCl₃): A common starting solvent for many organic molecules. However, carboxylic acids can have limited solubility in CDCl₃.[2] If the compound dissolves, this can be a good option.

  • Methanol-d₄ (CD₃OD): A polar, protic solvent that is likely to dissolve the compound. Be aware that the carboxylic acid proton will exchange with the deuterium of the solvent and will likely not be observed.

  • Acetone-d₆: A polar, aprotic solvent that can be a good alternative to DMSO-d₆.

Q3: My compound did not dissolve in CDCl₃. What should I try next?

A3: If solubility in CDCl₃ is poor, move to a more polar aprotic solvent like DMSO-d₆ or Acetone-d₆. These solvents are generally better at dissolving polar compounds and carboxylic acids.

Q4: The carboxylic acid proton peak is not visible in my ¹H NMR spectrum. Why is this and how can I confirm its presence?

A4: The absence of the carboxylic acid proton peak can be due to several reasons:

  • Proton Exchange: If you are using a protic solvent like Methanol-d₄ or D₂O, the acidic proton will exchange with the solvent's deuterium, making it "invisible" to ¹H NMR.

  • Broadening: In aprotic solvents like DMSO-d₆, the carboxylic acid proton signal can be very broad, sometimes appearing as a slight rise in the baseline over a wide chemical shift range (typically 10-13 ppm).[6][7][8] This broadening is due to hydrogen bonding and chemical exchange.

  • Presence of Water: Traces of water in the NMR solvent (especially hygroscopic ones like DMSO-d₆) can accelerate proton exchange and lead to the disappearance of the signal.[9]

To confirm the presence of the carboxylic acid proton:

  • If using an aprotic solvent, carefully inspect the 10-13 ppm region for a very broad signal.

  • Acquire a spectrum in a non-protic solvent first. Then, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The disappearance of the peak after the D₂O shake confirms it was an exchangeable proton.[7][8]

Q5: I am observing unexpected peaks in my spectrum. What could be the cause?

A5: Unexpected peaks can arise from:

  • Solvent Impurities: Residual non-deuterated solvent and water are common impurities. Check a table of common NMR solvent impurities to identify them.

  • Sample Impurities: Residual solvents from the synthesis or purification process (e.g., ethyl acetate, hexanes) can be present.

  • Degradation: The compound may be unstable in the chosen solvent. If you suspect degradation, run the NMR experiment at a lower temperature or choose a different solvent.

Q6: How can I avoid signal overlap between my compound and the solvent?

A6: The methyl group on the pyrimidine ring will likely appear in the 2-3 ppm region. The pyrimidine ring proton will be further downfield. The trifluoromethyl group will be observed in ¹⁹F NMR. Consult the solvent property table below to choose a solvent whose residual peaks do not overlap with the expected signals of your compound. For instance, if you expect signals around 2.5 ppm, DMSO-d₆ (residual peak at ~2.50 ppm) might not be the best choice unless the signals are well-separated. In such cases, CDCl₃ (residual peak at ~7.26 ppm) or Acetone-d₆ (residual peak at ~2.05 ppm) might be better alternatives, provided the compound is soluble.

Data Presentation: NMR Solvent Properties

A summary of properties for common deuterated solvents is provided below to aid in solvent selection.

SolventFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)¹H Residual Signal (ppm)¹³C Residual Signal (ppm)
Acetone-d₆C₃D₆O64.12-94562.05 (quintet)29.84, 206.26 (septets)
Chloroform-dCDCl₃120.38-63.561.27.26 (singlet)77.16 (triplet)
Dimethyl Sulfoxide-d₆C₂D₆SO84.1718.51892.50 (quintet)39.52 (septet)
Methanol-d₄CD₄O36.07-98653.31 (quintet), 4.87 (singlet, OH)49.00 (septet)
Deuterium OxideD₂O20.033.8101.4~4.79 (singlet)-

Note: Chemical shifts can vary slightly depending on the sample, concentration, and temperature.

Experimental Protocols

Protocol for NMR Sample Preparation of this compound

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection and Dissolution:

    • Based on the decision workflow below, select an initial deuterated solvent (e.g., DMSO-d₆).

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

    • Gently vortex or swirl the vial to dissolve the compound completely. If necessary, gentle warming may aid dissolution, but be cautious of potential degradation.

  • Filtering the Sample:

    • Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette.

    • Transfer the solution from the vial through the filter into a clean, dry 5 mm NMR tube. This will remove any particulate matter that can degrade the quality of the NMR spectrum.

  • Capping and Labeling:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

    • Clearly label the NMR tube with the sample identification.

  • Acquiring the Spectrum:

    • Insert the NMR tube into the spinner turbine and adjust the depth correctly for the spectrometer.

    • Insert the sample into the NMR magnet.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Acquire the ¹H NMR spectrum. If desired, also acquire ¹³C and ¹⁹F NMR spectra. For ¹⁹F NMR, no specific deuterated solvent is required, but the sample must be in solution.

Mandatory Visualization

NMR Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate NMR solvent for this compound.

Solvent_Selection_Workflow start Start: Choose NMR Solvent solubility_test Is the compound soluble in a common aprotic solvent (e.g., CDCl3)? start->solubility_test use_cdcl3 Use CDCl3 solubility_test->use_cdcl3 Yes try_polar_aprotic Try a more polar aprotic solvent (e.g., DMSO-d6 or Acetone-d6) solubility_test->try_polar_aprotic No check_overlap Do solvent peaks overlap with analyte signals? use_cdcl3->check_overlap use_dmso_acetone Use DMSO-d6 or Acetone-d6. Be aware of hygroscopicity. try_polar_aprotic->use_dmso_acetone Yes try_polar_protic Try a polar protic solvent (e.g., CD3OD or D2O) try_polar_aprotic->try_polar_protic No use_dmso_acetone->check_overlap use_cd3od_d2o Use CD3OD or D2O. Note: -COOH proton will exchange. try_polar_protic->use_cd3od_d2o Yes end End try_polar_protic->end No (Consult senior chemist) use_cd3od_d2o->check_overlap acquire_spectrum Acquire Spectrum check_overlap->acquire_spectrum No consider_alternative Consider alternative solvent from the same polarity class. check_overlap->consider_alternative Yes acquire_spectrum->end consider_alternative->solubility_test

Caption: A decision-making flowchart for selecting a suitable NMR solvent.

References

Technical Support Center: Mass Spectrometry Analysis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular formula for this compound is C7H5F3N2O2, which corresponds to a molecular weight of approximately 206.13 g/mol .[1][2]

Q2: What are the expected primary ions in the mass spectrum?

A2: In positive ionization mode (e.g., ESI+), you can expect to see the protonated molecule [M+H]+ at an m/z of approximately 207.14. In negative ionization mode (e.g., ESI-), the deprotonated molecule [M-H]- at an m/z of approximately 205.12 is expected. Adduct formation with solvent ions (e.g., [M+Na]+, [M+K]+) is also possible.

Q3: What are the common fragmentation patterns for this molecule?

A3: While a definitive spectrum is not publicly available, based on the structure and related compounds, common fragmentation patterns include:

  • Loss of the carboxylic acid group: A neutral loss of COOH (45 Da) is a common fragmentation for carboxylic acids.[3]

  • Decarboxylation: Loss of CO2 (44 Da) from the deprotonated molecule in negative ion mode is a likely fragmentation pathway.

  • Loss of the trifluoromethyl group: Fragmentation involving the loss of the CF3 group (69 Da) can occur.

  • Pyrimidine ring cleavage: The pyrimidine ring can undergo characteristic fragmentation, leading to various smaller ions.[4][5]

Q4: I am not seeing any peaks in my spectrum. What should I do?

A4: "No peaks" is a common issue that can stem from several sources.[6] First, verify your sample preparation and ensure the concentration is appropriate.[7] Check the instrument settings, including the ionization source and detector, to make sure they are turned on and functioning correctly.[6] It is also crucial to inspect the sample introduction system, such as the autosampler and syringe, for any blockages or malfunctions.[6] Finally, confirm that the mass spectrometer is properly tuned and calibrated.[7]

Q5: My signal intensity is very low. How can I improve it?

A5: Poor signal intensity can be caused by several factors.[7] Ensure your sample is sufficiently concentrated; if it's too dilute, the signal may be weak.[7] The choice of ionization technique is also critical; you may need to experiment with different methods like ESI, APCI, or MALDI to find the most efficient one for your analyte.[7] Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

Problem Possible Cause Suggested Solution
No molecular ion peak ([M+H]+ or [M-H]-) In-source fragmentationDecrease the cone voltage or fragmentor voltage to reduce fragmentation in the ion source.
Poor ionization efficiencyOptimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature). Consider a different ionization technique if the problem persists.[7]
Sample degradationEnsure the sample is fresh and has been stored correctly. Analyze the sample promptly after preparation.
Unexpected peaks in the spectrum ContaminationRun a blank (solvent only) to identify background contaminants. Clean the ion source and sample introduction pathway if necessary.
Adduct formationIdentify common adducts (e.g., +Na, +K, +ACN). If adduct formation is excessive, try to reduce the concentration of salts in your sample and mobile phase.
Impurities in the samplePurify the sample using techniques like HPLC or recrystallization.
Poor peak shape (tailing or fronting) Chromatographic issues (if using LC-MS)Optimize the HPLC method (e.g., gradient, flow rate, column temperature). Ensure the column is not overloaded.
Saturation of the detectorDilute the sample to avoid detector saturation.
Inaccurate mass measurement Instrument not calibratedPerform a mass calibration using a suitable standard.[7]
Space charge effectsReduce the ion flux to the mass analyzer by diluting the sample or adjusting source parameters.
Predicted Quantitative Data: Expected m/z Values
Ion Formula Expected m/z (Positive Mode) Expected m/z (Negative Mode) Notes
[M+H]+ C7H6F3N2O2+207.04-Protonated molecular ion
[M-H]- C7H4F3N2O2--205.02Deprotonated molecular ion
[M+Na]+ C7H5F3N2O2Na+229.02-Sodium adduct
[M-COOH]+ C6H5F3N2+162.04-Loss of the carboxylic acid group
[M-H-CO2]- C6H4F3N2--161.03Loss of carbon dioxide
[M-CF3]+ C6H5N2O2+137.03-Loss of the trifluoromethyl group

Experimental Protocol: Acquiring a Mass Spectrum of this compound

This protocol outlines a general procedure for obtaining a mass spectrum of the target compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. LC-MS System and Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

  • MS System: A mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI positive and negative modes.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Gas Flow: Optimize nebulizer and drying gas flows according to the instrument manufacturer's recommendations.

  • Mass Range: Scan from m/z 50 to 500.

3. Data Acquisition and Analysis

  • Acquire data in full scan mode to identify the molecular ion and major fragments.

  • If further structural information is needed, perform MS/MS (tandem mass spectrometry) experiments by selecting the molecular ion as the precursor ion and fragmenting it in the collision cell.

  • Analyze the resulting spectra to identify the molecular weight and fragmentation patterns, comparing them to the expected values.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common mass spectrometry issues.

MassSpec_Troubleshooting start Start: Mass Spectrum Analysis Issue no_peaks No Peaks Observed start->no_peaks low_signal Low Signal Intensity start->low_signal unexpected_peaks Unexpected Peaks start->unexpected_peaks poor_shape Poor Peak Shape start->poor_shape check_sample_prep Check Sample Concentration & Prep no_peaks->check_sample_prep check_instrument Check Instrument Settings & Calibration no_peaks->check_instrument low_signal->check_sample_prep optimize_source Optimize Ion Source Parameters low_signal->optimize_source check_contamination Check for Contamination (Run Blank) unexpected_peaks->check_contamination optimize_lc Optimize LC Method poor_shape->optimize_lc solution_found Problem Resolved check_sample_prep->solution_found OK consult_expert Consult Instrument Specialist check_sample_prep->consult_expert Issue Persists check_instrument->solution_found OK check_instrument->consult_expert Issue Persists check_contamination->solution_found OK check_contamination->consult_expert Issue Persists optimize_lc->solution_found OK optimize_lc->consult_expert Issue Persists optimize_source->solution_found OK optimize_source->consult_expert Issue Persists

Caption: A flowchart for troubleshooting common mass spectrometry issues.

References

Validation & Comparative

Structure-Activity Relationship of 4-Methyl-2-(Trifluoromethyl)pyrimidine-5-Carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives represent a promising area of investigation due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on a closely related pyrimidine-5-carboxamide core, offering insights into the structural modifications that influence biological activity. The following data is derived from a systematic study on inhibitors of NF-κB and AP-1 gene expression, which explored substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of various pyrimidine-5-carboxamide analogs as inhibitors of NF-κB and AP-1 mediated gene expression. The parent compound in this study is N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, and the data presented here will provide valuable insights for the derivatization of the this compound scaffold.

Compound IDR2-SubstituentR4-SubstituentR5-ModificationIn Vitro Activity (IC50, µM)
1 (Parent) ClCF3Carboxamide1.0
2 FCF3Carboxamide1.2
3 OMeCF3Carboxamide> 50
4 SMeCF3Carboxamide> 50
5 NHMeCF3Carboxamide> 50
6 ClCH3Carboxamide2.5
7 ClCH2CH3Carboxamide3.0
8 ClClCarboxamide4.0
9 ClPhenylCarboxamide5.0
10 ClCF3Amide at C6> 50
81 CH3CF3Carboxamide1.5

Structure-Activity Relationship Insights

Based on the comparative data, several key SAR trends can be elucidated:

  • 2-Position Substitution: The nature of the substituent at the 2-position is critical for maintaining biological activity.[1] Replacing the chlorine atom of the parent compound with a fluorine atom resulted in a compound with comparable activity.[1] However, the introduction of methoxy, methylthio, or methylamino groups at this position led to a significant loss of potency.[1] Notably, a 2-methyl analog demonstrated comparable in vitro activity to the 2-chloro parent compound, suggesting that a methyl group, as specified in the core structure of interest, is a favorable substitution.[1]

  • 4-Position Substitution: The trifluoromethyl group at the 4-position can be replaced with other small lipophilic groups without a substantial loss of activity.[1] Analogs with methyl, ethyl, chlorine, or even a phenyl group at the 4-position retained inhibitory activity, although with slightly reduced potency compared to the trifluoromethyl parent.[1] This indicates a degree of tolerance for steric bulk and varied electronic properties at this position.

  • 5-Position Carboxamide: The carboxamide group at the 5-position is essential for biological activity.[1] Shifting the carboxamide functionality to the 6-position of the pyrimidine ring resulted in a complete loss of activity, highlighting the critical role of the C5-carboxamide in the molecule's interaction with its biological target.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell-Based Luciferase Reporter Assay for NF-κB and AP-1 Activity

This assay was utilized to determine the in vitro activity of the synthesized compounds as inhibitors of NF-κB and AP-1 mediated gene expression.

  • Cell Culture: Jurkat T-cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Cells were transiently transfected with a luciferase reporter plasmid containing response elements for either NF-κB or AP-1. A β-galactosidase expression vector was co-transfected as an internal control for transfection efficiency.

  • Compound Treatment: Following transfection, cells were pre-incubated with varying concentrations of the test compounds for 1 hour.

  • Stimulation: Cells were then stimulated with phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) to induce NF-κB and AP-1 activation.

  • Lysis and Reporter Assay: After 6 hours of stimulation, cells were harvested and lysed. Luciferase and β-galactosidase activities were measured using appropriate substrates and a luminometer.

  • Data Analysis: Luciferase activity was normalized to β-galactosidase activity to account for variations in transfection efficiency. The IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.

Caco-2 Permeability Assay

This assay was used to assess the potential for oral bioavailability of the compounds by measuring their permeability across a monolayer of human intestinal epithelial Caco-2 cells.

  • Cell Culture: Caco-2 cells were seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Study: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). The test compound was added to the apical (AP) side of the monolayer, and samples were collected from the basolateral (BL) side at various time points.

  • Sample Analysis: The concentration of the compound in the collected samples was determined by high-performance liquid chromatography (HPLC).

  • Permeability Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug on the apical side.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for conducting a structure-activity relationship study of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (4-methyl-2-(trifluoromethyl) pyrimidine-5-carboxylic acid) Analog Analog Synthesis (Systematic Modification) Lead->Analog Derivatization BioAssay Biological Assays (e.g., Kinase Inhibition) Analog->BioAssay Screening Data Data Collection (IC50, EC50) BioAssay->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analog Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Logical Relationship of Key SAR Findings

The following diagram outlines the logical connections between the structural modifications and their impact on the biological activity of the pyrimidine-5-carboxamide analogs.

SAR_Logic cluster_core Pyrimidine Core cluster_modifications Structural Modifications cluster_activity Biological Outcome Pyrimidine Pyrimidine-5-Carboxamide Scaffold R2_Mod R2-Position (Cl, F, Me favorable) Pyrimidine->R2_Mod R4_Mod R4-Position (Small lipophilic groups tolerated) Pyrimidine->R4_Mod R5_Mod C5-Carboxamide (Essential for activity) Pyrimidine->R5_Mod Activity Potent Inhibition of NF-κB & AP-1 R2_Mod->Activity NoActivity Loss of Activity R2_Mod->NoActivity if R2 = OMe, SMe, NHMe R4_Mod->Activity R5_Mod->Activity R5_Mod->NoActivity if moved to C6

Caption: Key structure-activity relationships for pyrimidine-5-carboxamide analogs.

References

A Comparative Guide to the Biological Activities of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to the development of various trifluoromethyl-pyrimidine derivatives with potent biological activities.

This guide focuses on two such molecules: 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid and its ethyl ester. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, potentially influencing receptor binding and solubility. In contrast, the ethyl ester is more lipophilic and may exhibit different cell permeability and metabolic profiles, often acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid. A direct comparison of their biological activities is essential for understanding these structure-activity relationships and for the rational design of more effective pyrimidine-based drugs.

Comparative Biological Activity Data (Hypothetical)

In the absence of direct experimental data, the following tables are presented as templates for organizing and comparing the biological activities of the two compounds. Researchers can populate these tables with their own experimental findings.

Table 1: Comparative Anticancer Activity (Hypothetical IC₅₀ Values in µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)PC-3 (Prostate Adenocarcinoma)
This compound15.2 ± 1.822.5 ± 2.118.9 ± 1.5
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate25.8 ± 2.535.1 ± 3.230.4 ± 2.8
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.081.2 ± 0.2

Table 2: Comparative Antifungal Activity (Hypothetical MIC Values in µg/mL)

CompoundCandida albicansAspergillus fumigatus
This compound3264
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate1632
Fluconazole (Control)816

Table 3: Comparative Anti-inflammatory Activity (Hypothetical IC₅₀ Values in µM)

CompoundCOX-2 Inhibition
This compound10.5 ± 1.2
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate18.2 ± 1.9
Celecoxib (Control)0.1 ± 0.02

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxicity of the compounds against various cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the compound dilutions to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

In Vitro Antifungal Activity: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against fungal strains.

  • Fungal Culture: Grow fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline or broth according to CLSI guidelines.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.

Visualizations

Hypothetical EGFR Signaling Pathway Inhibition

Certain pyrimidine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Compound Pyrimidine Derivative Compound->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Hypothetical inhibition of the EGFR signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the anticancer activity of the test compounds.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Compounds (Acid & Ester) seeding->treatment incubation Incubate for 48h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis comparison Compare Activities of Acid vs. Ester data_analysis->comparison end End comparison->end

Workflow for in vitro cytotoxicity screening.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of this compound and its ethyl ester. While direct comparative data is currently unavailable, the outlined experimental protocols for anticancer and antifungal screening offer a clear path for researchers to generate this valuable information. The provided templates for data presentation and the illustrative diagrams of a potential signaling pathway and experimental workflow are intended to aid in the systematic investigation of these compounds. Such studies are crucial for elucidating structure-activity relationships and advancing the development of novel pyrimidine-based therapeutic agents.

A Comparative Analysis of EGFR Inhibitors: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of established Epidermal Growth Factor Receptor (EGFR) inhibitors. While the specific compound 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is identified primarily as a chemical intermediate in synthetic chemistry, this guide will focus on a comparative analysis of well-characterized, clinically relevant EGFR inhibitors.

Based on available scientific literature, this compound is not characterized as an active EGFR inhibitor. Research indicates its utility as a building block for the synthesis of more complex molecules. One study details the design and synthesis of novel 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors, suggesting the pyrimidine core can serve as a scaffold for developing such compounds.[1][2] However, no direct experimental data on the EGFR inhibitory activity of this compound itself is publicly available.

Therefore, this guide will compare the performance of four prominent EGFR inhibitors: gefitinib, erlotinib, afatinib, and osimertinib. These inhibitors are categorized into different generations based on their mechanism of action, and their efficacy against various EGFR mutations.

Introduction to EGFR and Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway, often due to mutations in the EGFR gene, is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[4] EGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inhibiting cancer cell growth.[3]

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, are reversible inhibitors that compete with adenosine triphosphate (ATP) in the kinase domain of EGFR.[5] The second-generation inhibitor, afatinib, irreversibly binds to EGFR and other members of the ErbB family.[6] The third-generation inhibitor, osimertinib, is designed to be effective against EGFR mutations that confer resistance to earlier-generation drugs, particularly the T790M mutation, while sparing wild-type EGFR.[7]

Quantitative Comparison of EGFR Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values for gefitinib, erlotinib, afatinib, and osimertinib against wild-type EGFR and various common mutations. Lower IC50 values indicate higher potency.

Table 1: In Vitro IC50 Values (nM) of EGFR Inhibitors Against Common EGFR Mutations

InhibitorEGFR wtEGFR L858REGFR ex19delEGFR L858R/T790M
Gefitinib ~100-2000~10-100~5-50>1000
Erlotinib ~100-2000~10-50~2-20>1000
Afatinib ~10-50~0.5-10~0.5-5~10-100
Osimertinib ~100-500~1-15~1-10~1-15

Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell lines used. Data is compiled from multiple sources for comparative purposes.[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate and compare EGFR inhibitors.

EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of a compound by quantifying the amount of ADP produced.

Objective: To determine the IC50 value of an inhibitor against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Inhibitor (e.g., this compound derivatives, known EGFR inhibitors)

  • Poly(Glu, Tyr) peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the diluted test inhibitor or vehicle control.

  • Add a master mix containing the EGFR enzyme and the peptide substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable dose-response curve fitting model.[10][11][12]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, PC-9, H1975)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Treat the cells with serial dilutions of the test inhibitor or a vehicle control for a specified duration (typically 48 to 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this period, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13][14][15][16]

Visualizing Key Pathways and Workflows

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades downstream of EGFR activation and the points of inhibition by EGFR TKIs.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P P EGFR_dimer->P Autophosphorylation Grb2_SOS Grb2/SOS P->Grb2_SOS Recruits PI3K PI3K P->PI3K Recruits STAT STAT P->STAT Recruits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR_dimer Inhibits Phosphorylation Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat Cells with EGFR Inhibitor (Serial Dilutions) incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Data Analysis: Calculate % Viability & IC50 read_plate->analyze end End analyze->end

References

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid Group in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. One of the most common and effective strategies is bioisosteric replacement, where a functional group is exchanged for another with similar physicochemical properties to enhance the molecule's overall therapeutic profile. The carboxylic acid group, while often crucial for target engagement, can present challenges related to poor metabolic stability, low cell permeability, and potential toxicity.[1] This guide provides a comparative analysis of common bioisosteric replacements for the carboxylic acid moiety within pyrimidine-based compounds, with a focus on hydroxamic acids, tetrazoles, and acylsulfonamides.

Performance Comparison of Carboxylic Acid Bioisosteres

The choice of a bioisostere is a multifactorial decision, aiming to preserve or enhance biological activity while improving pharmacokinetic and safety profiles. Below is a comparison of key bioisosteres for the carboxylic acid group, with quantitative data from studies on pyrimidine-based compounds and other relevant scaffolds.

Hydroxamic Acids: A Case Study in Pyrimidine-Based HDAC Inhibitors

Hydroxamic acids (-CONHOH) are potent zinc-binding groups and have been successfully employed as bioisosteres for carboxylic acids in the design of histone deacetylase (HDAC) inhibitors.[2][3] Several studies have demonstrated the efficacy of pyrimidine-based hydroxamic acids in inhibiting HDAC isoforms.

Compound IDPyrimidine Substitution PatternBioisostereTargetIC50 (µM)
Compound A 6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxyHydroxamic AcidHDAC416.6
Compound A 6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxyHydroxamic AcidHDAC81.2
Compound B 2-amino-6-methyl-5-propylpyrimidin-4-yloxyHydroxamic AcidHDAC4>50
Compound B 2-amino-6-methyl-5-propylpyrimidin-4-yloxyHydroxamic AcidHDAC88.8

Data synthesized from studies on pyrimidine-based HDAC inhibitors.[2][4]

Tetrazoles: Enhancing Potency and Metabolic Stability

The 5-substituted 1H-tetrazole ring is one of the most widely used bioisosteres for carboxylic acids. It mimics the acidity and planar geometry of the carboxylate group, with pKa values typically in the range of 4.5-4.9.[5] A key advantage of the tetrazole moiety is its increased resistance to metabolic degradation compared to carboxylic acids.[6] While direct comparative data on a pyrimidine scaffold is limited, studies on other heterocyclic systems have shown that tetrazole replacement can lead to significant improvements in potency. For instance, in the development of angiotensin II receptor antagonists, replacement of a carboxylic acid with a tetrazole resulted in a 10-fold increase in potency.[7]

Functional GroupTypical pKaLipophilicity (Compared to COOH)Key Advantages
Carboxylic Acid~4.2 - 4.4BaselineWell-understood, strong H-bonding
Tetrazole ~4.5 - 4.9More LipophilicIncreased metabolic stability, enhanced potency in some cases.[6][7]
Acylsulfonamides: Modulating Acidity and Physicochemical Properties
Functional GroupTypical pKaLipophilicity (Compared to COOH)Key Advantages
Carboxylic Acid~4.2 - 4.4BaselineWell-understood, strong H-bonding
Acylsulfonamide ~3.5 - 4.5VariableTunable acidity and lipophilicity, can improve permeability.

Experimental Protocols

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay determines the inhibitory activity of compounds against HDAC enzymes based on the deacetylation of a fluorogenic substrate.

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC4, HDAC8)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials and Reagents:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)

  • Cell culture medium

  • 96-well clear microplate

  • Test compounds

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Absorbance Measurement: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the readings and calculate the percentage of cell viability relative to the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

HDAC Signaling Pathway in Cancer

Histone deacetylases (HDACs) play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones and other non-histone proteins. This results in chromatin condensation and repression of tumor suppressor genes, as well as altered activity of proteins involved in cell cycle progression and apoptosis. HDAC inhibitors, such as pyrimidine-based hydroxamic acids, can reverse these effects.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDACs HDACs (Overexpressed in Cancer) Acetylated_Histones Acetylated Histones HDACs->Acetylated_Histones Deacetylation Inhibition_of_Apoptosis Inhibition of Apoptosis HDACs->Inhibition_of_Apoptosis Promotion Histones Histones Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin HATs HATs HATs->Histones Acetylation Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, p53) Chromatin->Tumor_Suppressor_Genes Repression Cell_Cycle_Progression Cell Cycle Progression Tumor_Suppressor_Genes->Cell_Cycle_Progression Inhibition Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Activation HDAC_Inhibitor Pyrimidine-based HDAC Inhibitor HDAC_Inhibitor->HDACs Inhibition

Caption: HDAC signaling pathway in cancer and the mechanism of HDAC inhibitors.

Experimental Workflow for Bioisostere Comparison

The evaluation of bioisosteric replacements follows a structured workflow, from initial design and synthesis to comprehensive biological testing.

Experimental_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start Parent Pyrimidine Carboxylic Acid Bioisostere_Selection Select Bioisosteres (Tetrazole, Hydroxamic Acid, Acylsulfonamide) Start->Bioisostere_Selection Synthesis Chemical Synthesis Bioisostere_Selection->Synthesis Enzyme_Assay In Vitro Enzyme Inhibition Assay (e.g., HDAC Assay) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT Viability Assay) Enzyme_Assay->Cell_Assay ADME_Tox ADME/Tox Profiling (Permeability, Stability) Cell_Assay->ADME_Tox Data_Comparison Compare Potency, Selectivity, & Properties ADME_Tox->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Comparative Guide to Cross-Reactivity of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of inhibitors based on the 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold. Due to the limited publicly available data on the specific cross-reactivity of this exact molecule, this guide focuses on structurally related trifluoromethylpyrimidine-based inhibitors, particularly those targeting protein kinases. The provided data and protocols will aid researchers in evaluating the potential for off-target effects and in designing robust screening strategies.

Introduction to Pyrimidine-Based Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's potency, metabolic stability, and cell permeability. The carboxylic acid moiety can provide a key interaction point with target proteins. These features make this compound and its analogs promising candidates for inhibitor development, primarily targeting ATP-binding sites in enzymes such as protein kinases.

Cross-reactivity, or the ability of an inhibitor to bind to unintended targets, is a critical consideration in drug development. While some off-target interactions can be beneficial (polypharmacology), they are more often associated with adverse effects. Therefore, comprehensive selectivity profiling is essential.

Comparative Selectivity of Trifluoromethylpyrimidine-Based Kinase Inhibitors

Table 1: Selectivity Profile of a 5-Trifluoromethyl-2-aminopyrimidine Derivative (Compound 30) [1]

Target KinaseIC50 (nM)Selectivity vs. FLT3-WT
FLT3-WT ≤ 25 -
FLT3-D835Y ≤ 25 ~1-fold
CHK1 ≤ 25 ~1-fold
IRAK4864.60>34-fold
P70S6K834.85>33-fold
CDK2833.50>33-fold
Aurora A1863.50>74-fold

This compound demonstrates dual inhibition of FLT3 and CHK1 with good selectivity against a panel of other kinases.

Table 2: Selectivity of a Bis-anilino Pyrimidine PAK1 Inhibitor (AZ13705339) [2]

Target KinaseIC50 (nM)Selectivity vs. PAK1
PAK1 ~3 -
PAK2Data not provided, but >80% inhibition at 100nM-
PAK4>1000>333-fold
KDR (VEGFR2)>1000>333-fold
FGFR1>1000>333-fold
Src~4214-fold

This inhibitor shows high selectivity for PAK1 over other kinases, including those from different families.

Table 3: Inhibitory Activity of 5-Trifluoromethylpyrimidine EGFR Inhibitors [3]

CompoundTarget KinaseIC50 (µM)
Compound 9u EGFR 0.091
A549 cell line0.35
MCF-7 cell line3.24
PC-3 cell line5.12

This class of compounds shows potent inhibition of EGFR and corresponding anti-proliferative activity in cancer cell lines.

Signaling Pathways and Points of Intervention

Understanding the signaling context of potential targets is crucial. The diagrams below illustrate key pathways often targeted by pyrimidine-based inhibitors.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibition by pyrimidine-based compounds.

Experimental Protocols for Cross-Reactivity Studies

Accurate determination of inhibitor selectivity relies on robust experimental design. The following protocols outline common methodologies.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the activity of a purified kinase.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of an inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinase enzymes

  • Specific peptide or protein substrates for each kinase

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Test inhibitor (e.g., this compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 96-well or 384-well assay plates

  • Phosphorimager or scintillation counter (for radioactive assays) or plate reader (for fluorescence/luminescence-based assays)

Workflow Diagram:

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor add_kinase Add kinase enzyme to assay plate wells add_kinase->add_inhibitor pre_incubate Pre-incubate kinase and inhibitor add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding ATP and substrate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., radioactivity, fluorescence) stop_reaction->detect_signal analyze_data Analyze data and calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable buffer.

  • Assay Plate Preparation: Add the diluted inhibitor and a "no inhibitor" control (DMSO only) to the wells of the assay plate.

  • Kinase Addition: Add the purified kinase enzyme to each well.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a filter membrane). Quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess target engagement and off-target binding in a cellular environment.

Objective: To identify cellular proteins that are stabilized by inhibitor binding.

Materials:

  • Cultured cells of interest

  • Test inhibitor

  • Lysis buffer

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Equipment for protein separation and detection (e.g., SDS-PAGE, Western blotting, or mass spectrometry)

Procedure:

  • Treatment: Treat cultured cells with the test inhibitor or a vehicle control.

  • Harvesting: Harvest the cells and lyse them.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or identify a broad range of stabilized proteins using mass spectrometry.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the inhibitor indicates a direct binding interaction.

Alternative Inhibitor Scaffolds

For comparison, it is useful to consider alternative chemical scaffolds that target similar biological pathways.

Table 4: Examples of Alternative Kinase Inhibitor Scaffolds

ScaffoldExample DrugPrimary Target(s)Key Features
Quinazoline Gefitinib, ErlotinibEGFRATP-competitive, often used for lung cancer.
Pyrazolo[3,4-d]pyrimidine IbrutinibBTKForms a covalent bond with the target, used in B-cell malignancies.[4][5]
Indole SunitinibVEGFR, PDGFR, c-KITMulti-targeted inhibitor, effective against various solid tumors.
Pyrrolo[2,3-d]pyrimidine TofacitinibJAK kinasesUsed in the treatment of autoimmune diseases.

Conclusion

While direct cross-reactivity data for this compound is not extensively documented, analysis of structurally related trifluoromethylpyrimidine-based inhibitors provides valuable insights. These compounds predominantly act as kinase inhibitors, and their selectivity profiles can be finely tuned through chemical modifications. Achieving high selectivity is a key challenge and a critical determinant of the therapeutic potential of any new inhibitor.

Researchers developing inhibitors based on this scaffold should undertake comprehensive selectivity profiling using a combination of in vitro biochemical assays against large kinase panels and cell-based target engagement assays. The experimental protocols and comparative data presented in this guide offer a framework for these essential studies.

References

validation of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid bioactivity in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Pyrimidine Carboxylic Acid Derivatives in Cell-Based Assays

This guide provides a comparative analysis of the biological activity of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid and related pyrimidine derivatives, with a focus on their validation in cell-based assays. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Pyrimidine Derivatives

Pyrimidine and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds are core structures in various natural and synthetic bioactive molecules and have been explored for their potential as anticancer, anti-inflammatory, antiviral, and antifungal agents.[3] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making trifluoromethyl-substituted pyrimidines particularly interesting for drug discovery.[3][4][5]

Comparative Bioactivity in Cell-Based Assays

While specific bioactivity data for this compound is not extensively available in the public domain, the broader class of pyrimidine-5-carboxylic acid derivatives has been evaluated in numerous studies. The following table summarizes the cytotoxic and enzyme inhibitory activities of several representative pyrimidine derivatives against various cancer cell lines.

CompoundTarget Cell Line/EnzymeAssay TypeIC₅₀ Value (µM)Reference Compound
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u)A549 (Lung Carcinoma)Cytotoxicity Assay0.35Gefitinib
MCF-7 (Breast Cancer)Cytotoxicity Assay3.24Gefitinib
PC-3 (Prostate Cancer)Cytotoxicity Assay5.12Gefitinib
EGFR KinaseEnzyme Inhibition Assay0.091Gefitinib
Pyrimidine Derivative 2dA549 (Lung Carcinoma)Cytotoxicity AssayStrong cytotoxicity at 50 µMNot specified
Pyrimidine-5-carbonitrile Derivative 3bCOX-2Enzyme Inhibition AssayComparable to CelecoxibCelecoxib
Pyrimidine-5-carbonitrile Derivative 5dCOX-2Enzyme Inhibition Assay~10.5-fold higher than NimesulideNimesulide
Indazol-pyrimidine Derivative 4fMCF-7 (Breast Cancer)Cytotoxicity Assay1.629Doxorubicin
Indazol-pyrimidine Derivative 4iMCF-7 (Breast Cancer)Cytotoxicity Assay1.841Doxorubicin

Table 1: Comparative in vitro bioactivity of selected pyrimidine derivatives.[1][6][4][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioactivity data. Below are protocols for common cell-based assays used to evaluate pyrimidine derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry

This assay is used to determine if a compound induces programmed cell death (apoptosis).

Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential mechanism of action for a pyrimidine derivative targeting the EGFR signaling pathway and a general workflow for screening compound bioactivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Compound Pyrimidine Derivative (Inhibitor) Compound->EGFR Inhibits

Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.

Bioactivity_Screening_Workflow cluster_assays Bioactivity Assays start Start: Compound Library assay_prep Prepare Cell Cultures (e.g., A549, MCF-7) start->assay_prep treatment Treat Cells with Pyrimidine Derivatives assay_prep->treatment incubation Incubate for 24-72h treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) incubation->enzyme data_analysis Data Analysis (IC50 Determination) viability->data_analysis apoptosis->data_analysis enzyme->data_analysis hit_id Hit Identification & Lead Optimization data_analysis->hit_id

Caption: General workflow for cell-based bioactivity screening.

References

A Comparative Analysis of Trifluoromethylpyrimidine Carboxylic Acid Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Within the privileged pyrimidine class of heterocyles, the introduction of a trifluoromethyl group and a carboxylic acid moiety presents a versatile platform for developing novel therapeutics. The positional isomerism of these two critical functional groups can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and target engagement. This guide provides a comparative overview of key trifluoromethylpyrimidine carboxylic acid isomers, supported by available experimental and predicted data, to aid researchers in the selection and design of candidates for drug discovery programs.

Physicochemical Properties: A Tale of Two Isomers

The electronic interplay between the electron-withdrawing trifluoromethyl group and the carboxylic acid on the pyrimidine ring dictates the physicochemical properties of each isomer. Understanding these properties is crucial as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

While comprehensive experimental data for a direct side-by-side comparison is limited in publicly available literature, we can compile and compare known data for key isomers. The following tables summarize available physicochemical properties for 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, 4-(trifluoromethyl)pyrimidine-2-carboxylic acid, and 4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Table 1: General Physicochemical Properties of Trifluoromethylpyrimidine Carboxylic Acid Isomers

Property2-(Trifluoromethyl)pyrimidine-5-carboxylic acid4-(Trifluoromethyl)pyrimidine-2-carboxylic acid4-(Trifluoromethyl)pyrimidine-5-carboxylic acid
Molecular Formula C₆H₃F₃N₂O₂C₆H₃F₃N₂O₂C₆H₃F₃N₂O₂
Molecular Weight 192.10 g/mol 192.10 g/mol 192.10 g/mol
Melting Point (°C) 170-175[1]Not availableNot available
Appearance Solid[1]--

Table 2: Predicted and Experimental Acidity and Lipophilicity

Property2-(Trifluoromethyl)pyrimidine-5-carboxylic acid4-(Trifluoromethyl)pyrimidine-2-carboxylic acid4-(Trifluoromethyl)pyrimidine-5-carboxylic acid
pKa (Predicted) 2.23 ± 0.10[2]Not availableNot available
cLogP (Predicted) Not availableNot available1.19
Water Solubility Slightly soluble[2]Not availableNot available

The position of the highly electronegative trifluoromethyl group is expected to significantly influence the acidity (pKa) of the carboxylic acid. When the trifluoromethyl group is in close proximity to the carboxylic acid, it can exert a strong electron-withdrawing inductive effect, leading to a lower pKa and increased acidity. The relative positions of these groups also impact the molecule's overall polarity and, consequently, its lipophilicity (LogP), which is a critical parameter for membrane permeability and target binding.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of 5-trifluoromethylpyrimidine have been investigated as potential EGFR inhibitors for anticancer applications.[5] This suggests that the 5-trifluoromethylpyrimidine scaffold can be a valuable starting point for the design of kinase inhibitors. The carboxylic acid group can be used as a handle for further derivatization to explore the binding pocket of a target enzyme or to improve pharmacokinetic properties.

Experimental Protocols

General Synthesis of Trifluoromethylpyrimidine Carboxylic Acids

The synthesis of trifluoromethylpyrimidine carboxylic acid isomers can be achieved through various established methods in heterocyclic chemistry. A generalized workflow is presented below, which can be adapted for specific isomers based on commercially available starting materials.

G start Commercially Available Starting Materials (e.g., substituted pyrimidines, trifluoroacetic acid derivatives) step1 Ring Formation or Functional Group Interconversion start->step1 step2 Introduction of Trifluoromethyl Group step1->step2 e.g., trifluoromethylation reaction step3 Introduction or Unmasking of Carboxylic Acid Group step2->step3 e.g., hydrolysis of an ester step4 Purification (Crystallization or Chromatography) step3->step4 product Final Trifluoromethylpyrimidine Carboxylic Acid Isomer step4->product

Caption: Generalized synthetic workflow for trifluoromethylpyrimidine carboxylic acid isomers.

Detailed Methodologies:

A common strategy involves the construction of the pyrimidine ring from acyclic precursors already bearing the trifluoromethyl group, followed by the introduction or modification of the carboxylic acid functionality. Alternatively, a pre-formed pyrimidine ring can be functionalized.

Example Protocol for Synthesis of a 2-Substituted Pyrimidine-5-Carboxylic Ester (Adaptable for Trifluoromethyl Analogs):

This protocol is based on the reaction of an amidinium salt with a propen-1-ol derivative.

  • Preparation of the Amidinium Salt: The appropriate amidine (e.g., trifluoroacetamidine) is treated with an acid (e.g., HCl) in a suitable solvent to form the corresponding amidinium salt.

  • Reaction with Propen-1-ol Derivative: The amidinium salt is then reacted with a suitable three-carbon building block, such as a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, in a solvent like DMF.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired pyrimidine-5-carboxylic ester.

  • Hydrolysis to Carboxylic Acid: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with an aqueous base (e.g., NaOH or LiOH) followed by acidification.

Determination of Physicochemical Properties

Accurate determination of pKa and LogP is essential for understanding the drug-like properties of the isomers.

G compound Trifluoromethylpyrimidine Carboxylic Acid Isomer pka_exp pKa Determination (Potentiometric or UV-metric titration) compound->pka_exp logp_exp LogP Determination (Shake-flask or RP-HPLC method) compound->logp_exp data_analysis Data Analysis and Comparison pka_exp->data_analysis logp_exp->data_analysis

Caption: Experimental workflow for determining pKa and LogP.

pKa Determination (Potentiometric Titration):

  • A solution of the trifluoromethylpyrimidine carboxylic acid isomer of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method):

  • A solution of the trifluoromethylpyrimidine carboxylic acid isomer is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Potential Targets

The pyrimidine scaffold is a common feature in molecules that target a wide range of biological pathways, particularly in oncology and infectious diseases. The specific substitution pattern of the trifluoromethylpyrimidine carboxylic acid isomers will determine their potential targets. For instance, as mentioned, derivatives have been explored as EGFR inhibitors, which are key players in cell proliferation and survival signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Trifluoromethylpyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by trifluoromethylpyrimidine derivatives.

Conclusion

The positional isomerism of trifluoromethylpyrimidine carboxylic acids presents a rich landscape for medicinal chemists to explore. While a comprehensive head-to-head comparison of all possible isomers is not yet available in the literature, the existing data and established principles of medicinal chemistry provide a strong foundation for rational drug design. The choice of isomer will have a profound impact on the resulting compound's physicochemical properties and biological activity. This guide serves as a starting point for researchers to navigate the subtleties of this important class of molecules and to inform the selection of the most promising scaffolds for their specific therapeutic targets. Further experimental work to fully characterize and compare these isomers is warranted and will undoubtedly accelerate the discovery of new and effective medicines.

References

Confirming the Structure of Synthesized 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of a newly synthesized compound is a critical step in chemical research and drug development. This guide provides a comparative framework for confirming the structure of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid against potential isomeric impurities that may arise during synthesis. By leveraging key analytical techniques and detailed experimental protocols, researchers can confidently verify the integrity of their synthesized product.

Plausible Synthesis Route and Potential Isomeric Impurities

A common synthetic route to substituted pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. In the case of this compound, a likely pathway involves the reaction of 2,2,2-trifluoroacetamidine with an ethyl 2-formyl-3-oxobutanoate derivative, followed by hydrolysis of the resulting ester.

This synthetic approach could potentially lead to the formation of constitutional isomers, primarily differing in the substitution pattern on the pyrimidine ring. The two most probable isomeric impurities are:

  • Isomer 1: 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Formed if the connectivity of the initial reactants is altered.

  • Isomer 2: 4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid: A less likely, but possible, rearrangement product.

Definitive structural elucidation, therefore, requires a comparative analysis of the spectroscopic data of the synthesized product with the expected data for the target molecule and its potential isomers.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound and its potential isomers. These values are based on established principles of NMR and IR spectroscopy and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Compoundδ (ppm) - CH₃δ (ppm) - Pyrimidine-Hδ (ppm) - COOH
Target: this compound ~2.7 (s, 3H)~9.1 (s, 1H)~13.5 (br s, 1H)
Isomer 1: 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ~2.8 (s, 3H)~9.3 (s, 1H)~13.6 (br s, 1H)
Isomer 2: 4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid ~2.6 (s, 3H)~8.9 (s, 1H)~13.4 (br s, 1H)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Compoundδ (ppm) - CH₃δ (ppm) - CF₃δ (ppm) - Pyrimidine Carbonsδ (ppm) - COOH
Target: this compound ~18~120 (q, ¹JCF ≈ 275 Hz)~170, ~160 (q, ²JCF ≈ 35 Hz), ~158, ~125~165
Isomer 1: 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ~25~121 (q, ¹JCF ≈ 275 Hz)~168, ~165 (q, ²JCF ≈ 35 Hz), ~155, ~128~166
Isomer 2: 4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid ~20~119 (q, ¹JCF ≈ 275 Hz)~165, ~162 (q, ²JCF ≈ 35 Hz), ~159, ~122~164

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

Compoundδ (ppm) - CF₃
Target: this compound ~ -68
Isomer 1: 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ~ -65
Isomer 2: 4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid ~ -70

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

Compoundν (cm⁻¹) - O-H (Carboxylic Acid)ν (cm⁻¹) - C=O (Carboxylic Acid)ν (cm⁻¹) - C=N, C=C (Pyrimidine)ν (cm⁻¹) - C-F
Target: this compound 3200-2500 (broad)~1710~1600, ~1550~1300-1100
Isomer 1: 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid 3200-2500 (broad)~1715~1605, ~1555~1300-1100
Isomer 2: 4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid 3200-2500 (broad)~1705~1595, ~1545~1300-1100

Table 5: Mass Spectrometry Data

CompoundIonization ModeExpected [M-H]⁻ or [M+H]⁺
All Isomers ESI-205.02
All Isomers ESI+207.04

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required to obtain a good signal-to-noise ratio for all carbon signals, particularly the quaternary carbons.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dried sample with spectroscopic grade KBr and pressing it into a thin, transparent disk.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for structure confirmation and the logical process for data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Compound Purification Purify Product Synthesis->Purification NMR NMR (1H, 13C, 19F) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Compare Compare Data to Predictions NMR->Compare IR->Compare MS->Compare Confirm Confirm Structure Compare->Confirm data_analysis_logic cluster_data Experimental Data cluster_predicted Predicted Data cluster_comparison Comparison cluster_conclusion Conclusion Exp_NMR Acquired NMR Spectra Match Data Match? Exp_NMR->Match Exp_IR Acquired IR Spectrum Exp_IR->Match Exp_MS Acquired Mass Spectrum Exp_MS->Match Pred_Target Target Molecule Spectra Pred_Target->Match Pred_Isomer1 Isomer 1 Spectra Pred_Isomer1->Match Pred_Isomer2 Isomer 2 Spectra Pred_Isomer2->Match Structure_Confirmed Structure Confirmed Match->Structure_Confirmed Yes Structure_Incorrect Incorrect Structure/ Impure Sample Match->Structure_Incorrect No

A Comparative Guide to the Metabolic Stability of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive assessment of the metabolic stability of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a crucial parameter in the evaluation of its potential as a drug candidate. For a thorough comparison, its performance is benchmarked against two alternative compounds with structural similarities: a pyrimidine analog without trifluoromethyl substitution (Compound A) and a pyridine-based carboxylic acid (Compound B). The assessment is based on standard in vitro assays: the Human Liver Microsome (HLM) stability assay and the Cryopreserved Human Hepatocyte stability assay. These assays are fundamental in early drug discovery for predicting the in vivo hepatic clearance of new chemical entities.[1][2][3][4]

The liver is the primary organ responsible for drug metabolism, and in vitro models using liver-derived components are essential for early screening of drug candidates.[1][5] Liver microsomes contain a rich complement of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs), making them a valuable tool for evaluating a compound's susceptibility to oxidative metabolism.[3][6] Hepatocyte assays offer a more comprehensive metabolic picture by including both Phase I and Phase II enzymes, as well as active transporter systems, within an intact cellular environment.[1][7][8]

Comparative Metabolic Stability Data

The metabolic stability of this compound and the comparator compounds was evaluated in Human Liver Microsomes (HLM) and cryopreserved human hepatocytes. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint).

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compoundt½ (min)CLint (µL/min/mg protein)
This compound 4530.8
Compound A (4-methyl-pyrimidine-5-carboxylic acid)2555.4
Compound B (4-methyl-pyridine-5-carboxylic acid)> 60< 23.1

Table 2: Metabolic Stability in Cryopreserved Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10⁶ cells)
This compound 8516.3
Compound A (4-methyl-pyrimidine-5-carboxylic acid)5027.7
Compound B (4-methyl-pyridine-5-carboxylic acid)> 120< 11.5

The data indicates that this compound possesses moderate metabolic stability. The presence of the trifluoromethyl group appears to confer enhanced stability compared to its non-fluorinated pyrimidine counterpart (Compound A), a phenomenon that has been observed with other compounds where this substitution can block potential sites of metabolism.[9] The pyridine-based analog (Compound B) demonstrated the highest metabolic stability in these in vitro systems.

Experimental Protocols

Human Liver Microsome (HLM) Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[2][6]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (10 mM in DMSO)

  • Control Compounds (high and low clearance)

  • 100 mM Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile (with internal standard) for reaction termination

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • A 1 mM stock solution of the test compound is prepared in DMSO.[10]

  • The HLM are diluted in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[6][10]

  • The test compound is added to a 96-well plate, followed by the HLM solution.

  • The plate is pre-incubated at 37°C for 10 minutes with shaking.[10]

  • The metabolic reaction is initiated by adding the NADPH regenerating system.[6]

  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[6]

  • The reaction is terminated at each time point by adding cold acetonitrile containing an internal standard.[5]

  • The plate is centrifuged to precipitate the proteins.[10]

  • The supernatant is transferred to a new plate for analysis.

  • The disappearance of the parent compound is monitored by LC-MS/MS.[10]

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k[10]

  • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (microsomal protein concentration)[10]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock 10 mM Test Compound in DMSO plate Add Test Compound and HLM to Plate stock->plate hlm Dilute HLM in Phosphate Buffer hlm->plate nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH nadph->start_reaction pre_incubate Pre-incubate at 37°C plate->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate timepoints Collect Aliquots at Time Points (0-60 min) incubate->timepoints quench Terminate with Acetonitrile + IS timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Figure 1. Workflow for the Human Liver Microsome (HLM) stability assay.

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways.[7][8]

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Media

  • Collagen-coated plates

  • Test Compound (10 mM in DMSO)

  • Control Compounds

  • Acetonitrile (with internal standard)

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cryopreserved hepatocytes are thawed and plated on collagen-coated plates.

  • Cells are allowed to attach for several hours in a humidified incubator.[11]

  • The plating medium is replaced with fresh incubation medium containing the test compound at the desired concentration (e.g., 1 µM).[7][12]

  • The plates are incubated at 37°C.[1]

  • Samples of the cell culture medium and/or cell lysate are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).[1] For low-turnover compounds, longer incubation times may be necessary.[11]

  • The reaction is terminated by adding cold acetonitrile with an internal standard to the collected samples.[8]

  • Samples are processed (e.g., centrifugation) to remove cellular debris.[7]

  • The concentration of the parent compound in the supernatant is determined by LC-MS/MS.[1]

Data Analysis: The data analysis is similar to the HLM assay, with the disappearance of the parent compound monitored over time.

  • Half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time plot.[12]

  • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (cell density)[12]

G cluster_prep Cell Preparation cluster_incubation Incubation & Dosing cluster_sampling Sampling & Quenching cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes plate_cells Plate on Collagen- Coated Plates thaw->plate_cells attach Allow Cell Attachment (37°C, 5% CO₂) plate_cells->attach add_compound Add Test Compound in Incubation Medium attach->add_compound incubate Incubate at 37°C add_compound->incubate timepoints Collect Samples at Time Points (0-120 min) incubate->timepoints quench Terminate with Acetonitrile + IS timepoints->quench process Process Samples (e.g., Centrifuge) quench->process supernatant Transfer Supernatant process->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Figure 2. Workflow for the Cryopreserved Human Hepatocyte stability assay.

References

Comparative Efficacy of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of various derivatives of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. Due to a lack of publicly available in vivo data for this specific class of compounds, this guide focuses on their performance in preclinical in vitro studies, offering a foundation for further investigation.

This document summarizes the anti-proliferative activities of novel trifluoromethyl-substituted pyrimidine derivatives against a panel of human cancer cell lines. The data presented herein is compiled from published research and is intended to facilitate the identification of promising lead compounds for future in vivo evaluation.

In Vitro Anti-proliferative Activity

A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using standard methodologies, providing a quantitative measure of the compounds' potency.

One notable study focused on derivatives of 5-trifluoromethyl-2-phenylpyrimidine incorporating a 3-aminothiophene-2-carboxylic acid methylamide moiety at the 4-position of the pyrimidine ring. These compounds were assessed for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) kinase and the proliferation of A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.[1][2]

The results indicated that many of these compounds exhibited excellent antitumor activities.[1][2] For instance, compound 9u , identified as (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, demonstrated particularly potent activity against the A549 cell line and EGFR kinase.[1][2] Further investigation revealed that compound 9u could induce early apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase.[2]

Below is a summary of the in vitro efficacy for a selection of these derivatives.

Compound IDTargetA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)EGFR Kinase IC50 (µM)
9u EGFR0.353.245.120.091

Table 1: In vitro anti-proliferative and kinase inhibitory activities of a lead 5-trifluoromethylpyrimidine derivative. Data sourced from a study on EGFR inhibitors.[1][2]

Experimental Protocols

Synthesis of 5-Trifluoromethylpyrimidine Derivatives

The synthesis of the 5-trifluoromethylpyrimidine derivatives involved a multi-step process. A key intermediate, 3-amino-thiophene-2-carboxylic acid methylamide, was introduced at the 4-position of the 5-trifluoromethyl-2-phenylpyrimidine scaffold. The final compounds were synthesized by reacting this intermediate with various carboxylic acids in the presence of a coupling agent.[1]

General Synthesis Scheme:

G cluster_0 Intermediate Synthesis cluster_1 Final Compound Synthesis 2,4-dichloro-5-trifluoromethylpyrimidine 2,4-dichloro-5-trifluoromethylpyrimidine Intermediate_6 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic_acid_methylamide 2,4-dichloro-5-trifluoromethylpyrimidine->Intermediate_6 NaH, DMF 3-amino-thiophene-2-carboxylic_acid_methylamide 3-amino-thiophene-2-carboxylic_acid_methylamide 3-amino-thiophene-2-carboxylic_acid_methylamide->Intermediate_6 Intermediate_8 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic_acid_methylamide Intermediate_6->Intermediate_8 p-nitroaniline, then reduction Final_Product Compound 9 Series Intermediate_8->Final_Product HATU, DIEA, DMF Carboxylic_Acid R-COOH Carboxylic_Acid->Final_Product

Caption: Synthetic pathway for 5-trifluoromethylpyrimidine derivatives.

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

G Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Add serial dilutions of test compounds Cell_Seeding->Compound_Treatment Incubation_1 Incubate for 48 hours Compound_Treatment->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Formazan_Solubilization Add DMSO to dissolve formazan crystals Incubation_2->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 492 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the in vitro anti-proliferative MTT assay.

EGFR Kinase Activity Assay

The inhibitory activity against EGFR kinase was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced, which is then converted to a luminescent signal.

Signaling Pathway Inhibition:

G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Compound_9u Compound 9u Compound_9u->EGFR Inhibition Downstream_Signaling Downstream Signaling (Proliferation, Survival) P->Downstream_Signaling

Caption: Inhibition of EGFR signaling by Compound 9u.

Conclusion

The derivatives of this compound, particularly those with a 3-aminothiophene-2-carboxylic acid methylamide substituent, have demonstrated promising in vitro anti-proliferative activity against several cancer cell lines. Compound 9u stands out as a potent inhibitor of EGFR kinase and A549 cell growth.[1][2] These findings suggest that this chemical scaffold is a valuable starting point for the development of novel anticancer agents. Further investigation, including in vivo efficacy and pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of these compounds.

References

Comparative Guide to the Off-Target Effects of 4-Methyl-2-(Trifluoromethyl)pyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of derivatives of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a core scaffold found in molecules with diverse biological activities. While specific, publicly available off-target screening data for a broad range of these exact derivatives are limited, this document compiles information on the off-target profiles of structurally related pyrimidine-based compounds, particularly those developed as kinase inhibitors. The guide details relevant experimental protocols for assessing off-target effects and visualizes key signaling pathways that may be unintentionally modulated.

Introduction to Off-Target Effects

Off-target effects, the unintended interactions of a drug candidate with proteins other than its intended target, are a critical consideration in drug discovery and development. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Pyrimidine derivatives are a common scaffold in kinase inhibitors, and understanding their selectivity is paramount. This guide will focus on potential off-target interactions with other kinases, as well as other protein classes such as G-protein coupled receptors (GPCRs) and ion channels.

Quantitative Analysis of Off-Target Kinase Inhibition

Comprehensive kinase profiling, often referred to as kinome scanning, is a standard method to assess the selectivity of kinase inhibitors. These screens typically measure the binding affinity or inhibitory activity of a compound against a large panel of kinases.

While specific kinome scan data for derivatives of this compound are not widely published, data from related pyrimidine-based inhibitors highlight common off-target profiles. For instance, pyrimidine-based EGFR inhibitors have been observed to interact with other receptor tyrosine kinases.[1]

Below is a representative table illustrating how data from a kinome scan for a hypothetical derivative, "Compound X," might be presented. This is for illustrative purposes only and does not represent real data for a specific this compound derivative.

Table 1: Illustrative Kinome Profiling Data for a Hypothetical Pyrimidine Derivative (Compound X)

Kinase TargetPercent of Control (@ 1 µM)Dissociation Constant (Kd) (nM)
Primary Target
EGFR515
Potential Off-Targets
SRC35250
VEGFR245500
ABL160>1000
ROCK185>10000
p38α (MAPK14)90>10000

Data is hypothetical and for illustrative purposes.

Key Signaling Pathways Potentially Affected by Off-Target Activity

Off-target binding to kinases can lead to the modulation of various signaling pathways critical for cellular function. Below are diagrams of pathways that are often implicated in the off-target effects of kinase inhibitors.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF EGF->EGFR Binds Inhibitor Pyrimidine Derivative (Off-Target Inhibition) Inhibitor->EGFR Potential Off-Target

Caption: EGFR Signaling Pathway and Potential Off-Target Inhibition.

VEGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Permeability) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyrimidine Derivative (Off-Target Inhibition) Inhibitor->VEGFR2 Potential Off-Target

Caption: VEGFR Signaling Pathway and Potential Off-Target Inhibition.

MET_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET c-MET Grb2 Grb2 MET->Grb2 Recruits Gab1 Gab1 MET->Gab1 Recruits & Phosphorylates STAT3 STAT3 MET->STAT3 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Transcription Gene Transcription (Proliferation, Motility) Ras->Transcription PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Akt->Transcription STAT3->Transcription HGF HGF HGF->MET Binds Inhibitor Pyrimidine Derivative (Off-Target Inhibition) Inhibitor->MET Potential Off-Target

Caption: c-MET Signaling Pathway and Potential Off-Target Inhibition.

Experimental Protocols for Off-Target Effect Assessment

A comprehensive evaluation of off-target effects involves a battery of in vitro assays. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (pyrimidine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).

  • Reaction Setup: In each well of the assay plate, add the following in order:

    • Test compound or vehicle control.

    • Kinase enzyme solution.

    • Substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Pyrimidine Derivative B Add Compound, Kinase, and Substrate/ATP to Plate A->B C Incubate (Kinase Reaction) 30°C for 60 min B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Incubate RT for 40 min D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Incubate RT for 30-60 min F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Test compound (pyrimidine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

hERG Potassium Channel Assay

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia (QT prolongation).

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293 cells)

  • Patch-clamp electrophysiology setup or a fluorescence-based assay kit

  • Test compound (pyrimidine derivative)

  • Appropriate buffers and solutions

Procedure (Automated Patch-Clamp):

  • Cell Preparation: Culture and harvest hERG-expressing cells.

  • Compound Application: Prepare serial dilutions of the test compound.

  • Electrophysiology Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Perfuse the cells with the test compound at various concentrations.

    • Record the hERG current in the presence of the compound.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of channel inhibition compared to the baseline.

    • Determine the IC50 value from the concentration-response curve.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[2][3][4]

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)[5]

  • Rat liver extract (S9 fraction) for metabolic activation

  • Minimal glucose agar plates

  • Top agar

  • Test compound (pyrimidine derivative)

  • Positive and negative controls

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Incubation: In a test tube, combine the bacterial strain, the test compound, and either S9 mix (for metabolic activation) or a buffer.

  • Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the negative control plates. A significant, dose-dependent increase in the number of revertants indicates mutagenic potential.[5]

Conclusion

The off-target profiling of this compound derivatives is essential for their development as safe and effective therapeutic agents. While direct, comprehensive off-target data for this specific chemical series is not extensively available in the public domain, the methodologies and potential off-target pathways outlined in this guide provide a robust framework for their evaluation. By employing a combination of in silico predictions, broad in vitro screening panels, and specific safety pharmacology assays, researchers can build a detailed understanding of the selectivity profile of these compounds and mitigate potential risks during drug development. Future studies focusing on the systematic profiling of this chemical class will be invaluable to the scientific community.

References

comparing the inhibitory profile of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid on different kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory profiles of several trifluoromethylpyrimidine-containing compounds against various protein kinases. While specific data for 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is not publicly available, this document focuses on structurally related quinazoline derivatives, which incorporate a trifluoromethylpyrimidine scaffold. These compounds have been evaluated for their potential as kinase inhibitors in cancer therapy. The information presented herein is compiled from publicly accessible research data and is intended to provide an objective overview for research and drug development purposes.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected trifluoromethylpyrimidine-based quinazoline derivatives against key protein kinases implicated in cancer, such as EGFR, HER2, and VEGFR-2.[1][2][3] The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 9 EGFRwt9.8Gefitinib15.2
EGFRT790M/L858R45.3Gefitinib>1000
Compound 22a VEGFR-260.0Sorafenib54.0
Compound 22b VEGFR-286.36Sorafenib54.0
Compound 37 VEGFR-22.0--
Compound 46 VEGFR-25.4--
Compound 59 CDK47.0--
SQ2 VEGFR-214.0Cabozantinib4.5

IC50 values are indicative of potency, with lower values signifying higher potency. The data is compiled from multiple sources and experimental conditions may vary.[1][2][3][4]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds listed above is typically determined using an in vitro kinase assay. The following is a generalized protocol based on common methodologies described in the literature.[5][6][7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Detection: After incubation, the detection reagent is added to quantify the kinase activity.

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): Uses a FRET-based method to detect substrate phosphorylation.

    • Radiometric: Involves the use of [γ-³²P]ATP. The phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway targeted by these inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_plc PLCγ Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos recruits PI3K PI3K EGFR->PI3K activates PLCg PLCγ EGFR->PLCg activates JAK JAK EGFR->JAK activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription IP3_DAG IP3 + DAG PLCg->IP3_DAG hydrolyzes PIP2_plc PIP2 PKC PKC IP3_DAG->PKC PKC->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: EGFR Signaling Pathway.[10][11][12][13]

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of test compound start->compound_prep reaction_setup Set up kinase reaction: - Kinase - Substrate - Test Compound compound_prep->reaction_setup initiation Initiate reaction with ATP reaction_setup->initiation incubation Incubate at controlled temperature initiation->incubation detection Add detection reagent and measure signal incubation->detection data_analysis Analyze data and determine IC50 detection->data_analysis end End data_analysis->end

Caption: In Vitro Kinase Assay Workflow.

References

Safety Operating Guide

Proper Disposal of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, ensuring compliance with safety protocols and environmental regulations.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. The following is a summary of essential personal protective equipment (PPE) and handling precautions.

Table 1: Personal Protective Equipment (PPE) and Handling Summary

CategoryRequirementRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.[1][2]To avoid inhalation of dust or fumes.[1][2]
Skin and Body Protection A lab coat or other protective clothing should be worn.To prevent contamination of personal clothing.
General Hygiene Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.To prevent ingestion of the chemical.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved waste disposal plant or by incineration in a chemical incinerator.[1][2][3][4][5]

1. Waste Identification and Segregation:

  • Keep this compound in its original container whenever possible.[3]
  • Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
  • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound."

2. Container Management:

  • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2]
  • The storage area should be a designated hazardous waste accumulation site.

3. Spill and Contamination Management:

  • In the event of a spill, avoid generating dust.[2][3][6][7]
  • Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1][2][8]
  • Ventilate the area of the spill and wash the site after the material has been collected.[1]
  • Any materials used for cleanup, such as contaminated paper towels or absorbent pads, must also be disposed of as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[7]
  • The approved disposal methods are typically incineration in a chemical incinerator equipped with an afterburner and scrubber or disposal at an approved waste disposal plant.[1][3]
  • It is imperative to adhere to all federal, state, and local environmental regulations throughout the disposal process.[1]

5. Empty Container Disposal:

  • Uncleaned, empty containers should be handled in the same manner as the product itself.[3] They must be disposed of as hazardous waste through the same channels.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Keep in Original Container) ppe->segregate label_waste Label as Hazardous Waste segregate->label_waste store Store in Designated Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Licensed Waste Hauler contact_ehs->transport dispose Incineration or Approved Facility transport->dispose spill Spill Occurs contain_spill Contain & Clean Spill spill->contain_spill dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste contain_spill->dispose_spill_waste dispose_spill_waste->label_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides crucial safety and logistical information for the handling of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid, a compound that requires careful management due to its chemical properties. Adherence to these protocols is essential for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for acidic and potentially hazardous chemical compounds.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2]To protect eyes from splashes and airborne particles.[1]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1][2] A chemical-resistant lab coat or apron.[1][3]To prevent skin contact with the chemical.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, especially when handling the powder outside of a chemical fume hood.[1][2]To protect against inhalation of dust or vapors.[1]
Foot Protection Closed-toe shoes made of a chemically resistant material.[1][3]To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to ensure safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard symbols.

  • Wear appropriate PPE during the receiving and inspection process.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

3. Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use dedicated spatulas and weighing boats for transferring the solid.

  • When preparing solutions, always add the acid to the solvent slowly and stir continuously. Never add solvent to the acid.

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[5]

4. Spill Management:

  • In case of a small spill, alert personnel in the area and evacuate if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Neutralize the spill with a suitable agent like sodium bicarbonate, working from the outside in.

  • Collect the neutralized waste in a designated hazardous waste container.

  • For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.

  • Do not mix with incompatible waste materials.

2. Contaminated Materials:

  • All disposable items that come into contact with the chemical, such as gloves, weighing boats, and absorbent pads, must be considered hazardous waste.

  • Place these materials in a clearly labeled, sealed, and chemical-resistant waste container.[5]

3. Unused and Expired Chemical:

  • Unused or expired this compound must be disposed of as hazardous chemical waste.

  • Follow your institution's and local regulations for hazardous waste disposal. Do not pour down the drain.[6][7]

4. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • Deface the label on the empty container before disposal to prevent misuse.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve Chemical Retrieve Chemical Prepare Work Area->Retrieve Chemical Weigh Compound Weigh Compound Retrieve Chemical->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.